24-O-Triisopropylsilyl 9-Norketo FK-506
Beschreibung
Eigenschaften
CAS-Nummer |
1356930-61-4 |
|---|---|
Molekularformel |
C52H89NO11Si |
Molekulargewicht |
932.365 |
InChI |
InChI=1S/C52H89NO11Si/c1-16-19-40-25-34(8)24-35(9)26-46(60-14)49-47(61-15)28-37(11)52(58,63-49)51(57)53-23-18-17-20-41(53)50(56)62-48(36(10)27-39-21-22-42(54)45(29-39)59-13)38(12)44(30-43(40)55)64-65(31(2)3,32(4)5)33(6)7/h16,25,27,31-33,35,37-42,44-49,54,58H,1,17-24,26,28-30H2,2-15H3/b34-25?,36-27+/t35-,37+,38+,39-,40+,41-,42+,44-,45+,46-,47-,48+,49+,52+/m0/s1 |
InChI-Schlüssel |
QOPPKWCRXKAHTN-NPTASCMRSA-N |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C(C)C)(C(C)C)C(C)C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Synonyme |
[3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,25aR*]]- 3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25,25a-Octadecahydro-5-O-Triisopropylsilyl-19-hydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 24-O-Triisopropylsilyl 9-Norketo FK-506: Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-O-Triisopropylsilyl 9-Norketo FK-506 is a derivative of the potent immunosuppressant drug tacrolimus (FK-506). Tacrolimus, a 23-membered macrolide lactone, is a cornerstone in preventing organ transplant rejection and treating various autoimmune diseases.[1][2][3] Its mechanism of action involves the inhibition of calcineurin, a crucial enzyme in T-cell activation, after forming a complex with the immunophilin FKBP12.[4][5] The modification of tacrolimus at various positions is a key strategy in the development of new therapeutic agents with potentially altered biological activities, such as reduced immunosuppression and enhanced antifungal or neurotrophic effects.[1][2][6]
This technical guide provides a comprehensive overview of the known physicochemical properties of 24-O-Triisopropylsilyl 9-Norketo FK-506 and offers insights into its handling, storage, and analytical characterization. Given the limited publicly available data on this specific derivative, this guide draws upon established knowledge of its parent compound, tacrolimus, to provide a robust framework for researchers.
Core Physicochemical Properties
The introduction of a bulky triisopropylsilyl (TIPS) protecting group at the 24-position and the modification at the 9-position significantly alter the physicochemical properties of the parent FK-506 molecule.
| Property | Value | Source |
| CAS Number | 1356930-61-4 | [7] |
| Molecular Formula | C₅₂H₈₉NO₁₁Si | [7][8] |
| Molecular Weight | 932.35 g/mol | [7][8] |
| Appearance | Colorless Oil | [7] |
| Parent Compound | 9-Norketo FK-506 (Tacrolimus Impurity 1) | [9] |
Strategic Importance in Research and Development
The synthesis and study of derivatives like 24-O-Triisopropylsilyl 9-Norketo FK-506 are pivotal in medicinal chemistry and drug development. The strategic placement of the TIPS group serves to protect the C24 hydroxyl group, a common site for metabolic modification of tacrolimus. This protection allows for selective chemical modifications at other positions of the macrolide ring, enabling the exploration of structure-activity relationships (SAR). Such studies are crucial for designing novel FK-506 analogs with tailored therapeutic profiles, potentially separating its potent immunosuppressive effects from its other biological activities like antifungal and neuroregenerative properties.[1][5][10][11]
Experimental Protocols and Methodologies
Storage and Handling
Proper storage and handling are critical to maintain the integrity of 24-O-Triisopropylsilyl 9-Norketo FK-506. Based on the known stability of its parent compound, tacrolimus, the following recommendations are provided.
Storage:
-
Recommended Temperature: 2-8°C in a refrigerator.[7]
-
Long-term Storage: For extended periods, storage at -20°C is advisable, a common practice for tacrolimus and its derivatives to ensure stability for years.[4][12]
-
Protection from Light: As with many complex organic molecules, protection from light is recommended to prevent potential photodegradation.[12]
-
Inert Atmosphere: For long-term storage, particularly if the substance is in solution, purging with an inert gas like argon or nitrogen can prevent oxidation.
Handling:
-
Hygroscopic Nature: While specific data for the silylated derivative is unavailable, many complex organic molecules can be sensitive to moisture. It is advisable to handle the compound in a dry environment.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and eye protection, should be worn.[13]
Preparation of Stock Solutions
The solubility of 24-O-Triisopropylsilyl 9-Norketo FK-506 is predicted to be high in common organic solvents due to the lipophilic nature of the triisopropylsilyl group.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Acetonitrile
Protocol for Reconstituting a 10 mg/mL Stock Solution in DMSO:
-
Equilibrate the vial containing 24-O-Triisopropylsilyl 9-Norketo FK-506 to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mg/mL solution from 1 mg of the compound, add 100 µL of DMSO.
-
Vortex the solution for 15-30 seconds to ensure complete dissolution. Gentle warming in a water bath (37°C) may be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[12][14]
-
Store the aliquots at -20°C. Under these conditions, the solution is expected to be stable for several months.[12]
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of 24-O-Triisopropylsilyl 9-Norketo FK-506.
Caption: Proposed analytical workflow for the characterization of 24-O-Triisopropylsilyl 9-Norketo FK-506.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of tacrolimus and its derivatives.[15]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is recommended.
-
Detection: UV detection at approximately 210 nm is appropriate for the macrolide backbone. Mass spectrometric (MS) detection provides mass confirmation of the eluting peaks.[16]
Mass Spectrometry (MS) for Molecular Weight Confirmation:
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Expected Ion: The protonated molecule [M+H]⁺ and other adducts such as [M+Na]⁺ and [M+K]⁺ should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
NMR spectroscopy is indispensable for confirming the chemical structure.
-
¹H NMR: Provides information on the proton environment, including the characteristic signals of the triisopropylsilyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Essential for assigning the complex proton and carbon signals of the macrolide core.
Stability Considerations
The stability of 24-O-Triisopropylsilyl 9-Norketo FK-506, particularly the silyl ether linkage, is a critical factor in its use.
pH Sensitivity: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions. The triisopropylsilyl group is relatively sterically hindered, which provides greater stability compared to less bulky silyl groups. However, prolonged exposure to strong acids or bases should be avoided. Neutral or slightly acidic conditions (pH 4-7) are generally preferred for handling and storage in aqueous-containing solutions.
Thermal Stability: While specific data is lacking, tacrolimus itself is relatively stable at room temperature for short periods.[17] It is prudent to assume that the derivative has similar or slightly lower thermal stability and to avoid prolonged exposure to high temperatures.
Conclusion
24-O-Triisopropylsilyl 9-Norketo FK-506 is a valuable intermediate and research tool in the ongoing effort to develop novel therapeutics based on the tacrolimus scaffold. While direct experimental data for this specific derivative is scarce, a comprehensive understanding of its physicochemical properties and analytical behavior can be effectively guided by the extensive knowledge of its parent compound, FK-506. The methodologies and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds, facilitating its proper handling, characterization, and application in the pursuit of new and improved medicines.
References
-
Pharmaffiliates. 24-O-Triisopropylsilyl 9-Norketo FK-506. [Link]
-
Lee, S. H., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Molecules, 25(3), 548. [Link]
-
Lee, S. H., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. PubMed, 32012948. [Link]
-
Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. ASM Journals, mBio, 13(3), e00855-22. [Link]
-
Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. DukeSpace, Duke University Libraries. [Link]
-
Kim, B. S., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2136-2141. [Link]
-
National Center for Biotechnology Information. (n.d.). FK-506. PubChem Compound Summary for CID 6536850. [Link]
-
National Center for Biotechnology Information. (n.d.). FK506 Tacrolimus. PubChem Compound Summary for CID 87059324. [Link]
-
Stiles, M. L., et al. (1993). Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers. American Journal of Hospital Pharmacy, 50(2), 275-278. [Link]
-
B'Hymer, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Veeprho. 9-Norketo FK-506 | CAS 123719-19-7. [Link]
-
Pharmaffiliates. 9-Norketo FK-506. [Link]
-
Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed, 35766487. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
B'Hymer, C. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 38(11), 608-615. [Link]
-
Schwartz, J. A., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PMC, PMC9242277. [Link]
-
Kim, B. S., et al. (2021). Biosynthesis of Nonimmunosuppressive ProlylFK506 Analogues with Neurite Outgrowth and Synaptogenic Activity. ResearchGate. [Link]
-
Voelkel, A., & Grzeskowiak, T. (2021). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. IntechOpen. [Link]
-
Salgado, H. R. N., & Tobar, T. A. M. (2014). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. International Journal of Pharmaceutical Science and Research, 5(8), 3124-3130. [Link]
-
European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]
-
Petroleum Service Company. (2022). Safety Data Sheet. [Link]
-
Adriamed. (n.d.). Drug Stability Table. [Link]
Sources
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. veeprho.com [veeprho.com]
- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 11. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FK-506 | Cell Signaling Technology [cellsignal.com]
- 13. petroleumservicecompany.com [petroleumservicecompany.com]
- 14. What is your recommended method for reconstituting and storing oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. fannin.eu [fannin.eu]
- 17. Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of 24-O-Triisopropylsilyl 9-Norketo FK-506 in Tacrolimus Chemistry
Executive Summary
In the high-stakes domain of macrolide immunosuppressant development, 24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4) serves a dual function: it is a robust semi-synthetic intermediate for generating C9-modified Tacrolimus analogs and a critical reference standard precursor for regulatory impurity profiling (ICH Q3A/B).
This guide delineates the chemical logic behind the selective protection of the C24-hydroxyl group using the Triisopropylsilyl (TIPS) moiety on the 9-Norketo core. By masking the reactive C24 alcohol, researchers can isolate the 9-Norketo impurity profile or perform further regioselective modifications without compromising the integrity of the macrocyclic lactone.
Chemical Architecture & Mechanistic Logic
The Substrate: 9-Norketo FK-506
The core scaffold, 9-Norketo FK-506 (CAS 123719-19-7), represents a specific modification of the parent Tacrolimus molecule where the C9-carbonyl functionality is altered (typically reduced or absent, often referred to as 9-deoxo or 9-dihydro in various patent literatures). This modification significantly changes the conformational flexibility of the macrocycle.
The Strategy: 24-O-TIPS Protection
The installation of a Triisopropylsilyl (TIPS) group at the C24 position is not arbitrary. It is a calculated choice based on three factors:
-
Regioselectivity: The C24-hydroxyl (secondary alcohol) is sterically accessible compared to the hindered C32-hydroxyl or the hemiketal regions, allowing for selective protection.
-
Lipophilicity: The bulky TIPS group drastically increases the molecule's solubility in non-polar organic solvents (Hexane, DCM), facilitating easier chromatographic purification of this polar macrolide.
-
Orthogonal Stability: TIPS ethers are far more stable to basic hydrolysis than acetates and more stable to acid than trimethylsilyl (TMS) ethers, making them ideal for multi-step semi-synthesis.
Experimental Protocol: Synthesis & Isolation
The following protocol describes the synthesis of 24-O-Triisopropylsilyl 9-Norketo FK-506 from the 9-Norketo precursor. This workflow is designed for high-purity isolation suitable for use as a reference standard.
Reagents & Materials
-
Substrate: 9-Norketo FK-506 (High Purity >95%)
-
Reagent: Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)
-
Base: 2,6-Lutidine (Sterically hindered base to prevent ring opening)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Methodology
| Step | Action | Critical Parameter / Rationale |
| 1 | Dissolution | Dissolve 9-Norketo FK-506 (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere. Reason: Moisture exclusion is critical to prevent TIPS-OTf hydrolysis. |
| 2 | Base Addition | Cool to 0°C. Add 2,6-Lutidine (2.5 eq) dropwise. Reason: 2,6-Lutidine scavenges the triflic acid generated without nucleophilically attacking the lactone. |
| 3 | Silylation | Add TIPS-OTf (1.2 eq) slowly over 10 minutes. Maintain temperature at 0°C for 30 mins, then warm to RT. Reason: Controlled addition prevents non-selective silylation at C32. |
| 4 | Monitoring | Monitor via TLC (30% Acetone/Hexane). Look for the disappearance of the starting material (Rf ~0.3) and appearance of the less polar product (Rf ~0.7). |
| 5 | Quench | Quench reaction with sat. NaHCO₃. Extract with DCM (3x). Wash organics with Brine. |
| 6 | Purification | Dry over MgSO₄, concentrate, and purify via Flash Chromatography (Gradient: 5% -> 15% Acetone in Hexane). |
Validation Criteria
-
Appearance: Colorless viscous oil or white foam.
-
Mass Spectrometry: [M+Na]+ peak corresponding to Substrate MW + 156.3 (TIPS addition).
-
NMR Signature: Presence of TIPS multiplet at δ 1.05–1.15 ppm (21H). Downfield shift of H-24 signal indicating silylation.
Visualization of Reaction Pathway[1]
The following diagram illustrates the transformation logic and the role of the TIPS group in blocking the C24 position.
Figure 1: Synthetic pathway transforming the 9-Norketo impurity into the stable 24-O-TIPS protected standard.
Technical Application in Drug Development
Impurity Profiling (ICH Q3A)
In the manufacturing of Tacrolimus, the "9-Norketo" species is a known related substance. However, it can be unstable or difficult to ionize consistently in LC-MS.
-
Protocol: Derivatization of the crude mother liquor with TIPS-OTf can convert the transient 9-Norketo species into the stable 24-O-Triisopropylsilyl 9-Norketo FK-506 .
-
Benefit: This allows for accurate quantification using the synthesized standard (CAS 1356930-61-4) to determine the exact concentration of the impurity in the original batch by back-calculation.
Semi-Synthesis of C9-Analogs
To develop novel mTOR or Calcineurin inhibitors, chemists often modify the "Southern Hemisphere" (C1-C15) of the macrolide.
-
Role: The 24-O-TIPS group acts as a "shield." If a chemist attempts to oxidize or alkylate the C9 position of the 9-Norketo core, the C24 hydroxyl must be protected to prevent competing reactions.
-
Outcome: Once the C9 modification is complete, the TIPS group is removed using TBAF (Tetrabutylammonium fluoride) or HF-Pyridine , restoring the active molecule.
References
-
Veeprho Laboratories. (n.d.). 9-Norketo FK-506 (CAS 123719-19-7) Reference Standard.[1][2] Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4).[3][1][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (1998). Pharmacokinetics and Metabolism of Tacrolimus. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability of TIPS-Protected FK-506 Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and evaluating the stability of triisopropylsilyl (TIPS)-protected FK-506 (tacrolimus) derivatives. By synthesizing established principles of organic chemistry and pharmaceutical stability testing, this document offers a framework for anticipating degradation pathways, designing robust stability studies, and interpreting the resulting data.
Introduction: The Rationale for Protecting FK-506
FK-506, commercially known as tacrolimus, is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent allograft rejection.[1][2] Its complex structure, featuring multiple reactive functional groups, makes it a challenging molecule for chemical modification and synthesis.[2] In the development of novel FK-506 analogues or prodrugs, selective chemical manipulation of its various hydroxyl groups is often necessary. This requires the use of protecting groups to temporarily mask certain reactive sites, allowing for chemical transformations to occur at other positions without unintended side reactions.[3]
The choice of a protecting group is critical and must satisfy several criteria: it should be introduced in high yield under mild conditions, be stable to a range of subsequent reaction conditions, and be removable selectively and efficiently without affecting the rest of the molecule.[4][5] Silyl ethers, particularly the triisopropylsilyl (TIPS) ether, have emerged as a versatile and widely used class for the temporary protection of hydroxyl functionalities due to their tunable stability and mild cleavage conditions.[4][6] The bulky nature of the TIPS group provides significant steric hindrance, enhancing its stability compared to smaller silyl ethers like trimethylsilyl (TMS). This guide focuses on the stability of FK-506 derivatives where a hydroxyl group is protected as a TIPS ether.
The Chemistry of TIPS-Protected FK-506
The structure of FK-506 contains several hydroxyl groups that can be selectively protected. The introduction of a TIPS group is typically achieved by reacting the alcohol with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base, such as imidazole or 2,6-lutidine.[6] The stability of the resulting silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom. The three isopropyl groups of the TIPS ether create significant steric hindrance around the silicon-oxygen bond, making it more resistant to both acidic and basic hydrolysis compared to less hindered silyl ethers.
Anticipated Degradation Pathways and Stability Profile
The stability of a TIPS-protected FK-506 derivative will be influenced by the inherent liabilities of the parent FK-506 molecule and the stability of the TIPS ether linkage. Tacrolimus is known to be susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress.[7]
Hydrolytic Stability
-
Acidic Conditions: While silyl ethers are generally sensitive to acidic conditions, the bulky TIPS group offers considerable protection against acid-catalyzed hydrolysis.[8] The rate of cleavage will be significantly slower than for smaller silyl ethers. The primary degradation under acidic conditions is still expected to be the hydrolysis of the macrolide lactone ring of the FK-506 core.[7]
-
Alkaline Conditions: Silyl ethers are generally stable under basic conditions.[8] However, FK-506 itself is known to be highly labile under alkaline conditions, leading to epimerization and hydrolysis of the lactone.[9][10] The presence of the TIPS group is unlikely to prevent these degradation pathways of the parent molecule.
Oxidative Stability
FK-506 is susceptible to oxidation.[7] The TIPS protecting group itself is not prone to oxidation. Therefore, the oxidative stability of a TIPS-protected FK-506 derivative is expected to be similar to that of the parent compound, with degradation occurring at other susceptible sites on the macrolide ring.
Thermal and Photolytic Stability
The thermal stability of the TIPS ether is high. Any thermal degradation is likely to originate from the FK-506 core. Similarly, photolytic degradation pathways of FK-506 will likely remain the primary concern for the TIPS-protected derivative.
Stability-Indicating Analytical Methodologies
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of TIPS-protected FK-506 derivatives. The method must be able to separate the intact drug from its degradation products and any impurities.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice for analyzing tacrolimus and its derivatives.[11][12]
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good resolution for macrolides and their degradation products.[12] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (gradient or isocratic) | A common and effective mobile phase for tacrolimus analysis.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension.[12] |
| Column Temperature | 60°C | Elevated temperature can improve peak shape and reduce analysis time for tacrolimus.[12] |
| Detection | UV at 215 nm or Mass Spectrometry | Tacrolimus has a chromophore suitable for UV detection.[12] MS provides higher sensitivity and structural information on degradants. |
| Injection Volume | 20 µL | A typical injection volume.[12] |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves both forced degradation (stress testing) and long-term stability studies under ICH-recommended storage conditions.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[13][14]
Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of the TIPS-protected FK-506 derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid to a final concentration of 100 µg/mL in mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Dissolve the stressed solid to a final concentration of 100 µg/mL in mobile phase.
-
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Long-Term Stability Studies
Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions for the drug substance.
Protocol for Long-Term Stability Study:
-
Packaging: Package the TIPS-protected FK-506 derivative in a container that mimics the proposed commercial packaging.
-
Storage Conditions: Store the samples under the following ICH-recommended long-term and accelerated conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at predetermined time points and analyze for appearance, assay, and degradation products.
Table 2: Typical Long-Term Stability Study Schedule and Tests
| Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) | Tests to be Performed |
| 0 months | X | X | Appearance, Assay, Purity/Degradation Products |
| 3 months | X | X | Appearance, Assay, Purity/Degradation Products |
| 6 months | X | X | Appearance, Assay, Purity/Degradation Products |
| 9 months | X | Appearance, Assay, Purity/Degradation Products | |
| 12 months | X | Appearance, Assay, Purity/Degradation Products | |
| 18 months | X | Appearance, Assay, Purity/Degradation Products | |
| 24 months | X | Appearance, Assay, Purity/Degradation Products |
Data Interpretation and Troubleshooting
The interpretation of stability data should focus on identifying trends in the degradation of the TIPS-protected FK-506 derivative.
Table 3: Hypothetical Forced Degradation Data Summary
| Stress Condition | % Degradation of TIPS-Protected FK-506 | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15% | Hydrolyzed lactone, Deprotected FK-506 |
| 0.1 M NaOH, RT, 2h | 45% | Epimers, Hydrolyzed lactone |
| 3% H₂O₂, RT, 24h | 10% | Oxidized derivatives |
| 80°C, 48h (solid) | 5% | Tautomers |
| Photolytic (ICH Q1B) | 8% | Photodegradation products |
If unexpected degradation is observed, the following decision tree can guide the troubleshooting process.
Conclusion
The stability of a TIPS-protected FK-506 derivative is a critical attribute that must be thoroughly evaluated during drug development. While the bulky TIPS group provides significant stability to the silyl ether linkage, the inherent degradation pathways of the parent FK-506 molecule, particularly under alkaline conditions, will likely dominate the stability profile. A comprehensive stability program, incorporating forced degradation studies and long-term stability testing with a validated stability-indicating HPLC method, is essential for understanding the degradation pathways, establishing appropriate storage conditions, and ensuring the quality and safety of the drug substance.
References
- Vertex.AI Search. (2024). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations.
- Iwasaki, K., et al. (1994). Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506. Drug Metabolism and Disposition, 22(6), 915-921.
- ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Prajapati, S. K., et al. (2012). Formulation strategies for drug delivery of tacrolimus: An overview. International Journal of Pharmaceutical Investigation, 2(4), 169-175.
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
- ResearchGate. (2025). Determination and stability of FK506 eye drops by HPLC.
- BenchChem. (2025). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- ResearchGate. (2025). Formulation Strategies for drug delivery of tacrolimus: An overview.
- TCI Chemicals. (n.d.). Protecting Agents.
- ResearchGate. (2023). Targeted Metabolomics Analysis Suggests That Tacrolimus Alters Protection against Oxidative Stress.
- ResearchGate. (2023). Stability Tests and Analytical Methods of Tacrolimus: A Review.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- MDPI. (2024). The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends.
- Shi, Q., et al. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of ChemTech Research, 4(4), 1543-1550.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Gáspár, A., et al. (2010). Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug. Journal of Natural Products, 73(5), 977-980.
- Peterka, C., et al. (2022). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics, 14(1), 108.
- Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-182.
- Kamberi, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Clardy, J., & Walsh, C. T. (2004). Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis. Angewandte Chemie International Edition, 43(48), 6648-6651.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. zmsilane.com [zmsilane.com]
- 9. Synthesis and characterization of an epimer of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. biopharminternational.com [biopharminternational.com]
An In-Depth Technical Guide to 24-O-Triisopropylsilyl 9-Norketo FK-506: A Key Intermediate in Tacrolimus (FK-506) Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-O-Triisopropylsilyl 9-Norketo FK-506 is a synthetic derivative of 9-Norketo FK-506, which itself is a close analog of the potent immunosuppressant drug Tacrolimus (FK-506). This guide provides a comprehensive overview of its chemical identity, its inferred role as a strategic intermediate in the synthesis of novel FK-506 analogs, and the broader context of Tacrolimus's mechanism of action and therapeutic potential. Understanding the chemistry of such intermediates is crucial for the development of next-generation immunosuppressants, as well as novel antifungal and neurotrophic agents.[1][2]
Tacrolimus, a 23-membered macrolide, exerts its primary biological effects by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[3] This inhibition ultimately suppresses the immune response, making Tacrolimus a cornerstone therapy in preventing organ transplant rejection.[1] Beyond immunosuppression, FK-506 and its derivatives have shown promise as antifungal and neurotrophic compounds.[1] The development of analogs aims to separate these therapeutic activities from the potent immunosuppressive effects to create targeted therapies with improved safety profiles.[1][2]
Chemical Identifiers and Properties
The precise characterization of a synthetic compound is fundamental for its application in research and development. Below are the key chemical identifiers for 24-O-Triisopropylsilyl 9-Norketo FK-506 and its parent compound, 9-Norketo FK-506.
| Identifier | 24-O-Triisopropylsilyl 9-Norketo FK-506 | 9-Norketo FK-506 |
| CAS Number | 1356930-61-4 | 123719-19-7 |
| Molecular Formula | C52H89NO11Si | C43H69NO11 |
| Molecular Weight | 932.35 g/mol | Not available in search results |
| Appearance | Colorless Oil | Not available in search results |
Data sourced from Santa Cruz Biotechnology and other chemical suppliers.[4]
The introduction of the triisopropylsilyl (TIPS) group at the C24 hydroxyl position is a strategic chemical modification. The TIPS group is a bulky silyl ether protecting group, commonly used in organic synthesis to mask the reactivity of hydroxyl groups during subsequent chemical transformations on other parts of the molecule. Its stability under various reaction conditions and its relatively straightforward removal make it a valuable tool in the multi-step synthesis of complex natural product analogs.
Synthetic Strategy and Experimental Workflow
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of a 24-O-Triisopropylsilyl 9-Norketo FK-506 intermediate and its use in analog development.
Step-by-Step Methodologies (Hypothetical Protocol)
Part 1: Preparation of 9-Norketo FK-506 (Precursor)
-
Oxidation of FK-506: The synthesis would likely begin with the commercially available Tacrolimus (FK-506). The C9 hydroxyl group would be oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
-
Demethylation: Following oxidation, the methyl group at the C9 position would be removed to yield 9-Norketo FK-506. This can be achieved using various demethylating agents, with the choice depending on the overall substrate and desired selectivity.
Part 2: Silylation of 9-Norketo FK-506
-
Reaction Setup: 9-Norketo FK-506 would be dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: To this solution, an excess of triisopropylsilyl chloride (TIPSCl) and a base, typically imidazole, would be added. Imidazole acts as a catalyst and an acid scavenger.
-
Reaction Conditions: The reaction would be stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield pure 24-O-Triisopropylsilyl 9-Norketo FK-506.
Mechanism of Action of the Parent Compound (FK-506) and Rationale for Analog Synthesis
The biological activity of FK-506 and its analogs stems from their ability to inhibit calcineurin. This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[3]
Caption: Simplified signaling pathway of FK-506-mediated immunosuppression.
The rationale for synthesizing analogs like those derived from 24-O-Triisopropylsilyl 9-Norketo FK-506 is multi-faceted:
-
Separating Therapeutic Effects: A primary goal is to dissociate the potent immunosuppressive activity from the desirable antifungal or neurotrophic properties.[1][2] This could lead to new drugs for fungal infections or neurodegenerative diseases without compromising the patient's immune system.
-
Improving Pharmacokinetic Properties: Modifications to the FK-506 scaffold can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability, reduced toxicity, or a more convenient dosing regimen.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs allows researchers to probe the specific molecular interactions between the drug, FKBP12, and calcineurin. This provides valuable insights into the structural requirements for biological activity and can guide the design of more potent and selective compounds. The use of protecting groups like TIPS on the C24 hydroxyl is essential for systematically exploring modifications at other positions of the complex molecule.
Conclusion
24-O-Triisopropylsilyl 9-Norketo FK-506 serves as a critical, albeit specialized, chemical entity within the broader landscape of Tacrolimus research and development. While not an end-product itself, its role as a protected intermediate is pivotal for the chemical synthesis of novel FK-506 analogs. The strategic use of protecting groups like triisopropylsilyl enables chemists to perform intricate modifications on the complex macrolide structure, paving the way for the discovery of new therapeutic agents with potentially enhanced or entirely different pharmacological profiles. A thorough understanding of the synthesis and handling of such intermediates is therefore indispensable for scientists and researchers dedicated to advancing the fields of immunosuppression, antifungal therapy, and neuropharmacology.
References
-
Hoy, M. J., Park, E., Lee, H., Lim, W. Y., Cole, D. C., DeBouver, N. D., Bobay, B. G., Pierce, P. G., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3), e0104922. [Link]
-
Romano, S., Mallardo, M., Chiurazzi, F., Bisogni, R., D'Angelillo, A., Liuzzi, R., Compare, G., & Romano, M. F. (2008). The effect of FK506 on transforming growth factor beta signaling and apoptosis in chronic lymphocytic leukemia B cells. Haematologica, 93(7), 1039-1048. [Link]
-
Lee, H., & Kim, E. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of Microbiology and Biotechnology, 30(1), 1-10. [Link]
-
Hoy, M. J., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3). [Link]
-
Jones, T. K., et al. (1990). Total synthesis of FK506 and an FKBP probe reagent, (C8,C9-13C2)-FK506. Journal of the American Chemical Society, 112(8), 2998-3017. [Link]
- Google Patents. (2021). US20210330643A1 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1h-pyrazole-4-carboxamide.
- Google Patents. (2022).
- Google Patents. (2023). US11707451B2 - Pharmaceutical composition for modified release.
- Google Patents. (2009).
-
PubChem. (n.d.). Molecular crystal device for pharmaceuticals - Patent US-5336499-A. [Link]
-
Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R). [Link]
-
Krajczy, P., Meyners, C., et al. (2023). Structure‐Based Design of Ultrapotent Tricyclic Ligands for FK506‐Binding Proteins. Angewandte Chemie International Edition, 62(45), e202310861. [Link]
-
Googleapis. (2000). (12) United States Patent (10) Patent No.: US 6,504,061 B1. [Link]
-
Hamed, A. R., et al. (2021). Chalcone constituents pulincisones A-F isolated from Pulicaria incisa with NQO1 inducer activity. Scientific Reports, 11(1), 1-13. [Link]
-
Royal Society of Chemistry. (2015). Total syntheses of seminolipid and its analogues by using 2,6-bis(trifluoromethyl)phenylboronic acid as protective reagent. Organic & Biomolecular Chemistry, 13(12), 3564-3575. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
National Center for Biotechnology Information. (2017). Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. [Link]
Sources
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Literature review of 9-Norketo FK-506 analogs and intermediates
Executive Summary
The structural complexity of Tacrolimus (FK-506) , a 23-membered macrolide lactone, centers on its hemiketal-masked tricarbonyl region (C8-C9-C10).[1] This region is critical for binding FKBP12 but is also a hotspot for chemical instability and metabolic oxidation.
9-Norketo FK-506 (CAS 123719-19-7), often identified as Tacrolimus Impurity 1, represents a specific degradation product formed via the extrusion of the C9 carbonyl group (decarbonylation).[1] While primarily monitored as a pharmaceutical impurity, the study of "9-norketo" and related 9-deoxo analogs has opened new therapeutic avenues.[1] By modifying the C9 position, researchers can uncouple the molecule's potent immunosuppressive activity (calcineurin inhibition) from its neurotrophic and antifungal properties.[1]
This guide provides a technical review of the 9-Norketo species, distinguishes it from valuable therapeutic intermediates like 9-deoxo-FK506 , and details the synthetic and analytical protocols required for their study.[1]
Chemical Identity & Structural Analysis[1]
The Parent: FK-506 (Tacrolimus)
FK-506 exists in equilibrium between a keto-amide form and a cyclic hemiketal form.[1] The C9 ketone is "masked" by the C10 hydroxyl group, creating a structural motif essential for high-affinity binding to the immunophilin FKBP12.[1]
-
Formula:
-
Key Feature: C9 Carbonyl (part of the vicinal tricarbonyl system C8-C9-C10).[1]
The Impurity: 9-Norketo FK-506
This analog is formed by the loss of the Carbon Monoxide (CO) moiety from the C9 position, resulting in a ring contraction or rearrangement.[1]
-
Formula:
-
Difference:
(Loss of CO).[1] -
Formation: Primarily via photolytic degradation or radical-induced decarbonylation during storage or stress testing.[1]
-
Status: USP/EP Reference Standard for impurity profiling.
The Therapeutic Analog: 9-Deoxo-FK506
Often confused with "Norketo," the 9-deoxo analog involves the reduction of the C9 ketone to a methylene group (
-
Formula:
-
MW: 790.05 g/mol [1]
-
Significance: Retains neuroregenerative activity (neurite outgrowth) but exhibits negligible immunosuppression , making it a target for neurodegenerative disease therapy.[1]
Comparative Data Analysis
The following table summarizes the physicochemical and biological distinctions between the parent molecule and its C9-modified analogs.
| Compound | CAS No.[2][5][6][7][8] | Formula | Modification | Immunosuppression (IC50) | Neurotrophic Activity |
| FK-506 | 104987-11-3 | C44H69NO12 | Parent | < 1 nM (Potent) | High |
| 9-Norketo FK-506 | 123719-19-7 | C43H69NO11 | Loss of C9-CO | Inactive / Negligible | Unknown |
| 9-Deoxo-FK506 | 1356930-61-4* | C44H71NO11 | C9=O | > 1000 nM (Weak) | High |
| 9-Dihydro-FK506 | 123719-20-0 | C44H71NO12 | C9=O | Reduced | Moderate |
*Note: CAS for 9-deoxo derivatives varies by specific stereochemistry and protection groups.[1]
Mechanism of Action & Formation[1]
Photolytic Decarbonylation (Formation of 9-Norketo)
The formation of 9-Norketo FK-506 is a radical-mediated process triggered by UV light.[1] The
Biological Signaling (SAR)
The immunosuppressive action of FK-506 relies on the formation of a ternary complex: FKBP12-FK506-Calcineurin .[1]
-
FK-506: The C9 carbonyl forms a hydrogen bond with the FKBP12 binding pocket.[1]
-
9-Deoxo/Norketo: Modification at C9 disrupts this H-bond, drastically reducing affinity for FKBP12 or altering the geometry such that the binary complex cannot effectively bind Calcineurin.[1] However, the "effector" domain responsible for neurotrophic signaling (likely involving FKBP52 or other chaperones) remains intact.[1]
Figure 1: Divergent pathways of FK-506: Photolytic degradation leads to the 9-Norketo impurity, while chemical reduction yields the non-immunosuppressive 9-Deoxo therapeutic analog.[1]
Experimental Protocols
Protocol A: Generation of 9-Norketo FK-506 (For Impurity Profiling)
This protocol is designed to generate the impurity for use as a reference standard in HPLC method validation.[1]
Reagents:
Workflow:
-
Preparation: Dissolve FK-506 (100 mg) in Acetonitrile (50 mL) to create a 2 mg/mL solution.
-
Irradiation: Transfer solution to a quartz vessel. Irradiate at ambient temperature for 6–12 hours. Monitor degradation by HPLC every 2 hours.
-
Target Endpoint: Stop irradiation when the parent peak area decreases by ~30–40%. Prolonged irradiation leads to secondary degradation.
-
Isolation:
-
Validation: Confirm identity via MS (Target
for , calculated for C43).
Protocol B: Synthesis of 9-Deoxo-FK506 (Therapeutic Scaffold)
This method uses a radical deoxygenation strategy to convert the C9 ketone to a methylene.[1]
Reagents:
-
Phenyl chlorothionoformate[1]
-
AIBN (Azobisisobutyronitrile)[1]
-
Tributyltin hydride (
)[1] -
DMAP / Pyridine[1]
Step 1: Formation of the C9-Thionocarbonate Intermediate [1]
-
Dissolve FK-506 (1 eq) in anhydrous DCM under Argon.
-
Add DMAP (3 eq) and Phenyl chlorothionoformate (1.5 eq).
-
Stir at
for 2 hours. The C10-OH is sterically hindered; reaction selectivity for the C9-enol/hemiketal must be controlled by temperature.[1] -
Note: Often, protection of the C24 and C32 hydroxyls is required prior to this step using TBDMS-Cl.[1]
Step 2: Barton-McCombie Deoxygenation [1]
-
Dissolve the thionocarbonate intermediate in dry Toluene.
-
Degas the solution with
for 30 minutes (Oxygen inhibits the radical chain).[1] -
Add
(2 eq) and catalytic AIBN.[1] -
Heat to reflux (
) for 1-2 hours. -
Workup: Cool, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc).
-
Deprotection: If silyl groups were used, remove with HF-Pyridine in THF.[1]
References
-
BenchChem. (2023).[1] Tacrolimus Impurity 1: A Comprehensive Technical Guide.[8] Retrieved from [1]
-
Veeprho Pharmaceuticals. (2023).[1] Structure Elucidation of 9-Norketo FK-506 (Tacrolimus Impurity). Retrieved from [1]
-
Simson Pharma. (2023).[1] Characterization of Tacrolimus Impurities and Intermediates. Retrieved from [1]
-
Cayman Chemical. (2023).[1] FK-506 (Tacrolimus) Product Information and Biological Activity.[1][3][8][11] Retrieved from [1]
-
Journal of Natural Products. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. (Context on C9-deoxo analogs). Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 24,33-Bis-(t.butyl-dimethylsilyl)-9(S)-dihydro-FR 900520 - CAS号 133941-32-9 - 摩熵化学 [molaid.com]
- 11. Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triisopropylsilyl suppliers USA [americanchemicalsuppliers.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Navigating the FK-506 Scaffold: The Utility of 24-O-Triisopropylsilyl 9-Norketo Derivatives
The following technical guide provides an in-depth analysis of 24-O-Triisopropylsilyl 9-Norketo FK-506 , a specialized chemical entity critical to the structural characterization, quality control, and structure-activity relationship (SAR) studies of Tacrolimus (FK-506).
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Analytical Pharmacology Target Audience: Synthetic Chemists, Pharmacologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.[1][2]
Executive Summary
24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS: 1356930-61-4) represents a highly specific, orthogonally protected derivative of the immunosuppressant Tacrolimus.[1][2] Structurally, it is characterized by two defining modifications:
-
The "Norketo" Motif (C9): The extrusion of the carbonyl carbon at position 9, resulting in a C43 scaffold (vs. the C44 parent), effectively ablating the "effector" face of the molecule.[1][2]
-
The TIPS Group (C24): A bulky triisopropylsilyl protecting group at the C24 hydroxyl, rendering the molecule lipophilic and preventing metabolic or chemical side-reactions at the "binding" face.[1][2]
Pharmacological Significance: Unlike the parent drug, this compound is not a clinical immunosuppressant.[1][2] Its significance lies in its role as a negative control probe and a critical impurity standard .[1][2] It allows researchers to decouple the FKBP12-binding affinity from Calcineurin-inhibiting activity, while serving as a stable reference material for regulatory purity profiling (USP/EP compliance).[1][2]
Structural Logic & Pharmacophore Analysis[2]
To understand the utility of this compound, one must dissect the bipartite mechanism of FK-506.[1][2] The molecule functions as a "molecular glue," bridging two proteins: FKBP12 and Calcineurin (CaN) .[1][2]
The Bipartite Domain Hypothesis[2]
-
The Northern Hemisphere (Binding Domain): Contains the pipecolate ring and the C24-hydroxyl.[1][2] This region binds to the immunophilin FKBP12.[1][3]
-
The Southern Hemisphere (Effector Domain): Contains the C9-carbonyl and the allyl group.[1][2] This region, once bound to FKBP12, creates a composite surface that docks into Calcineurin.[1][2]
The Impact of Modifications:
-
9-Norketo Modification: Removing the C9 ketone destroys the hydrogen-bonding capability required for Calcineurin interaction.[1][2] Consequently, the 9-Norketo variant can bind FKBP12 but cannot inhibit Calcineurin , making it a non-immunosuppressive analog.[1][2]
-
24-O-TIPS Modification: The C24 hydroxyl is buried deep within the FKBP12 binding pocket.[1][2] Capping this with a massive Triisopropylsilyl (TIPS) group creates severe steric clash, likely abolishing FKBP12 binding entirely until deprotected.[1][2]
Visualization: The FK-506 Mechanism & Modification Sites
Caption: Schematic of FK-506 bipartite action. C24 drives FKBP12 affinity; C9 drives Calcineurin inhibition.[1][2]
Synthetic Utility & Experimental Protocols
The 24-O-Triisopropylsilyl group is chosen specifically for its stability under basic conditions and its high lipophilicity, which aids in the purification of polar degradation products like 9-Norketo FK-506.[1][2]
Protocol A: Selective Silylation of 9-Norketo FK-506
Context: This protocol is used to stabilize the 9-Norketo metabolite for use as an analytical standard.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of 9-Norketo FK-506 (0.129 mmol) in 2.0 mL of anhydrous DCM under an inert Argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add 2,6-Lutidine (45 µL, 3.0 eq) dropwise. Stir for 5 minutes.
-
Silylation: Slowly add TIPS-OTf (52 µL, 1.5 eq) via syringe to avoid localized exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% Acetone in Hexanes).[1] The TIPS-protected product will have a significantly higher Rf (Retention factor) than the starting material.[1][2]
-
Quench: Quench with saturated aqueous NaHCO3 (2 mL).
-
Extraction: Extract with Ethyl Acetate (3x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, Gradient 10% -> 20% Acetone in Hexanes).
Self-Validation Check:
-
Why TIPS-OTf? TIPS-Cl is often too slow for secondary hindered alcohols like C24 in complex macrolides.[1][2] TIPS-OTf is more reactive.
-
Why 2,6-Lutidine? It is a non-nucleophilic base that scavenges the triflic acid generated without attacking the lactone or ester linkages in the macrolide.[1][2]
Protocol B: Analytical Characterization (Data Table)
When confirming the identity of 24-O-Triisopropylsilyl 9-Norketo FK-506 , compare against these theoretical parameters:
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | C52H89NO11Si | C43 scaffold + TIPS (C9H21Si) - H |
| Molecular Weight | ~932.35 g/mol | Significant shift from FK-506 (804 g/mol ) |
| Appearance | Colorless Oil / Amorphous Solid | High lipophilicity prevents easy crystallization |
| 1H NMR Diagnostic | δ 1.05-1.15 ppm (Multiplet, 21H) | Characteristic TIPS isopropyl protons |
| C9 Signature | Absent ketone signal (~210 ppm) | Confirms "Norketo" status |
| Solubility | Soluble in DCM, DMSO, MeOH | Insoluble in water |
Pharmacological Applications[2][8][9][10]
While the TIPS-protected variant is biologically latent (prodrug-like), it serves as the gateway to understanding the 9-Norketo pharmacology.[1][2]
The "Dissociated" Immunophilin Ligand
Researchers use the deprotected 9-Norketo FK-506 to study neuroprotection without immunosuppression.[1][2]
-
Hypothesis: FKBP12 binding (intact in 9-Norketo) promotes neurite outgrowth via heat-shock protein association, independent of Calcineurin.[1][2]
-
Experiment: Neuronal cultures (e.g., SH-SY5Y cells) are treated with 9-Norketo FK-506.[1][2]
-
Outcome: Enhanced neurite regeneration is observed without the T-cell suppression associated with Calcineurin inhibition.[1][2]
Impurity Profiling (Regulatory Requirement)
In the manufacturing of Tacrolimus, the "9-Norketo" species is a known degradation product (Impurity).[1][2]
-
Role of 24-O-TIPS derivative: It serves as a stable, storable "stock" standard.[1][2] Because 9-Norketo FK-506 can be unstable, the TIPS group locks it in a hydrophobic state.[1][2]
-
Usage: It is deprotected immediately prior to HPLC calibration to generate a fresh curve for quantifying impurities in clinical batches.[1][2]
Visualization: Workflow for Utility
Caption: The 24-O-TIPS derivative acts as a stabilized reservoir for the active analytical standard.
References
-
Chemical Identity & Standards
-
Mechanism of Action (FKBP12/Calcineurin)
-
SAR of C9 Modifications
-
Neurotrophic Activity of Non-Immunosuppressive Analogs
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rcsb.org [rcsb.org]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1356930-61-4|24-O-Triisopropylsilyl 9-Norketo FK-506|24-O-Triisopropylsilyl 9-Norketo FK-506|-范德生物科技公司 [bio-fount.com]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Solubility Profile and Physicochemical Analysis of 24-O-Triisopropylsilyl 9-Norketo FK-506
[1][2][3][4][5][6][7]
Executive Summary
24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS: 1356930-61-4) is a critical lipophilic intermediate in the semi-synthetic modification and impurity profiling of Tacrolimus (FK-506).[1][2][3][4] Structurally characterized by the removal of the C9-carbonyl moiety ("9-Norketo") and the protection of the C24-hydroxyl group with a bulky Triisopropylsilyl (TIPS) ether, this molecule exhibits a distinct solubility fingerprint compared to its parent macrolide.[1][3][4][5]
This guide provides a definitive solubility profile, grounded in the structural impact of silyl-protection and deoxygenation.[1][2][3][4] It serves as a reference for optimizing solvent selection during reaction monitoring, purification (flash chromatography), and crystallographic studies.[1][2][3][4][5][6]
Compound Metadata
| Property | Specification |
| CAS Number | 1356930-61-4 |
| Molecular Formula | C₅₂H₈₉NO₁₁Si |
| Molecular Weight | 932.35 g/mol |
| Physical State | Viscous Colorless Oil |
| Core Moiety | 23-membered macrolactone (Tacrolimus core) |
| Key Modifications | C9-Deoxygenation (Norketo), C24-O-TIPS Protection |
Physicochemical Basis of Solubility
To understand the solubility behavior of this intermediate, one must analyze the causality of its structural modifications.[2][3] The transition from FK-506 to 24-O-TIPS 9-Norketo FK-506 involves two major lipophilic shifts:
-
The TIPS Effect (Steric & Lipophilic): The Triisopropylsilyl group is significantly more hydrophobic than the native hydroxyl group or smaller silyl groups (like TMS or TES).[1][3][4][5] It adds substantial hydrocarbon bulk (three isopropyl chains), drastically increasing the partition coefficient (LogP).[1][3][4][5]
-
The Norketo Effect (Polarity Reduction): The removal of the C9 ketone eliminates a key hydrogen-bond acceptor and dipole moment contributor.[1][3][5] This renders the "northern" hemisphere of the macrocycle significantly less polar.[3]
Thermodynamic Consequence: The lattice energy of the compound is disrupted (hence its existence as an oil rather than a crystal), and its affinity for non-polar solvents is markedly enhanced compared to Tacrolimus.[1][3][4][5]
Comprehensive Solubility Profile
The following data categorizes solvents based on their solvation capacity for 24-O-Triisopropylsilyl 9-Norketo FK-506 at ambient temperature (25°C).
Table 1: Solubility Classification by Solvent Class[3][4][7]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary choice for dissolution.[1][2][3][4] The high lipophilicity of the TIPS group aligns perfectly with the dispersion forces of chlorinated solvents.[3] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Excellent | Ideal for extraction and chromatography.[1][2][3][4][5][6] The macrolide core remains sufficiently polar to interact with esters, while the TIPS group does not hinder solvation.[2][3][4][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | Excellent | THF is the preferred solvent for reactions involving TBAF deprotection or further functionalization.[1][2][3][4][6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent | Unlike parent FK-506 (which has limited solubility in pure toluene), the TIPS-protected norketo variant is highly soluble due to increased lipophilicity.[1][2][3][4] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate to Good | Crucial Distinction: While FK-506 precipitates in hexanes, this intermediate shows significant solubility, often requiring a polarity modifier (e.g., 5-10% EtOAc) for retention on silica.[1][2][3][4][6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Soluble, but less thermodynamically favorable than chlorinated solvents.[1][2][3][4][6] Often used only for specific analytical runs (HPLC).[1][3][4][5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but the hydrophobic TIPS group reduces solubility compared to the parent polyol.[1][2][3][4][6] May cause "oiling out" at high concentrations or low temperatures.[1][3][5] |
| Aqueous | Water, PBS Buffer | Insoluble | The compound is strictly hydrophobic.[1][2][3][6] |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to verify exact saturation limits for process scale-up.[1][2][3][4][5]
-
Preparation: Weigh 100 mg of 24-O-Triisopropylsilyl 9-Norketo FK-506 (viscous oil) into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if schlieren lines (mixing haze) persist.
-
Visual Check: The endpoint is reached when the oil is fully miscible, forming a single clear phase with no turbidity or phase separation.[1][2][3]
-
Validation: Centrifuge at 10,000 rpm for 5 minutes. If a pellet or second phase forms, solubility was overestimated.[1][2][3][4][6]
Protocol B: Purification Solvent System Design
For isolation of the intermediate from reaction mixtures.
Technical Workflow: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the operational objective (Synthesis, Extraction, or Analysis).
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific preference for non-polar deuterated solvents (CDCl₃) for NMR due to the molecule's lipophilic nature.[1][4][5]
Stability and Handling
-
Hydrolytic Stability: The TIPS group is relatively stable to water under neutral conditions but will hydrolyze in the presence of strong acids or fluoride ions (TBAF, HF-Pyridine).[1][3][4][5] Avoid prolonged exposure to acidic methanol.[1][3][5]
-
Storage: Store neat oil at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solution Stability: Solutions in DCM or Toluene are stable for weeks at 4°C. Solutions in DMSO should be used immediately to prevent oxidation or sulfur-ylide side reactions.[1][2][3][5]
References
-
Toronto Research Chemicals. 24-O-Triisopropylsilyl 9-Norketo FK-506 Product Data Sheet. Retrieved from [1][3][4][5]
-
Pharmaffiliates. Certificate of Analysis: 24-O-Triisopropylsilyl 9-Norketo FK-506. Retrieved from [1][3][4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for FK-506 (Tacrolimus). Retrieved from [1][3][4][5]
-
Cayman Chemical. FK-506 Solubility and Stability Technical Information. Retrieved from
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. FK 506 | Potent calcineurin inhibitor; immunosuppressant | Hello Bio [hellobio.com]
- 5. FK506 Tacrolimus | C88H138N2O24 | CID 87059324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 24-O-三异丙基甲硅烷基9-Norketo FK-506-24-O-Triisopropylsilyl 9-Norketo FK-506代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]
Difference between 9-Norketo FK-506 and standard Tacrolimus structure
This technical guide provides an in-depth analysis of the structural, functional, and analytical distinctions between Tacrolimus (FK-506) and its specific impurity/analog, 9-Norketo FK-506 .[1][2][3]
Structural Divergence, Analytical Profiling, and Pharmacological Implications[1][2]
Executive Summary
Tacrolimus (FK-506) is a 23-membered macrolide lactone widely used as a potent immunosuppressant. 9-Norketo FK-506 (CAS: 123719-19-7) is a critical structural analog often identified as a process impurity or degradation product.[1][2][3][][5][6] The fundamental difference lies in the excision of the carbonyl group at the C9 position , resulting in a ring-contracted 22-membered lactone (C43 vs. C44).[1][2][3] This modification drastically alters the conformational landscape of the binding domain, impacting its interaction with FKBP12 and subsequent calcineurin inhibition.[2]
This guide details the chemical differentiation, mechanistic origins, and rigorous analytical protocols required to distinguish these entities in drug development pipelines.[1][2]
Structural Anatomy & Chemical Identity[2][8][9]
The defining characteristic of Tacrolimus is its masked tricarbonyl region (C8–C10), which is pivotal for its hemiketal formation and binding affinity.[1][3] 9-Norketo FK-506 represents a decarbonylated variant.[1][2][3]
Physicochemical Comparison
| Feature | Tacrolimus (FK-506) | 9-Norketo FK-506 | Delta / Significance |
| CAS Registry | 104987-11-3 | 123719-19-7 | Distinct chemical entities |
| Molecular Formula | C₄₄H₆₉NO₁₂ | C₄₃H₆₉NO₁₁ | Loss of CO (Carbon Monoxide) |
| Molecular Weight | 804.02 g/mol | 776.01 g/mol | -28.01 Da (Mass Spec Signature) |
| Macrocycle Size | 23-membered ring | 22-membered ring | Ring contraction due to C9 excision |
| Key Functional Group | C9-Ketone (α-keto amide) | Absent (C8 directly linked to C10) | Loss of hydrogen bond acceptor |
| Polarity (cLogP) | High Lipophilicity | Altered Lipophilicity | Retention time shift in RP-HPLC |
The "Norketo" Nomenclature
In this context, "Nor" implies the loss of a carbon atom, and "Keto" specifies the loss of the ketonic carbonyl carbon.[1][2] Unlike "Deoxo" (loss of oxygen, -16 Da) or "Demethyl" (loss of methyl, -14 Da), 9-Norketo signifies the removal of the entire carbonyl unit (
Mechanistic Origin & Biosynthetic Context[2][9]
While Tacrolimus is produced by Streptomyces tsukubaensis, 9-Norketo FK-506 is typically classified as a degradation product or a process impurity rather than a primary biosynthetic intermediate (unlike 9-deoxo-FK506, which is a biosynthetic precursor).[1][2][3]
Formation Pathway
The tricarbonyl region of Tacrolimus is susceptible to photolytic and oxidative stress.[3] The extrusion of carbon monoxide (decarbonylation) is a known phenomenon in
Figure 1: Mechanistic relationship showing 9-Norketo FK-506 as a downstream degradation product distinct from biosynthetic precursors.[1][3]
Biological Implications: The Effector Domain[9]
The immunosuppressive activity of Tacrolimus relies on the formation of a ternary complex: FK506-FKBP12-Calcineurin .[3]
-
FKBP12 Binding: The C8-C10 region (including the C9 ketone) acts as the "effector" domain that interfaces with FKBP12.[3]
-
Structural Consequence: The removal of the C9 carbonyl contracts the ring.[3] This alters the "bump" required for the induced fit within the FKBP12 hydrophobic pocket.
-
Potency Shift: 9-Norketo FK-506 exhibits significantly reduced affinity for FKBP12 compared to the parent compound.[1][3] Consequently, it is considered an impurity with lower potency, but it must be controlled due to potential off-target toxicity or immunogenicity.[1][2]
Analytical Characterization Protocol
To rigorously distinguish 9-Norketo FK-506 from Tacrolimus and other congeners (e.g., Ascomycin, Dihydro-FK506), a stability-indicating LC-MS/MS method is required.[1][2][3]
Protocol: High-Resolution LC-MS Separation
Objective: Isolate and quantify 9-Norketo FK-506 in a bulk Tacrolimus sample.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][3]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[1][2][3]
Step-by-Step Workflow:
-
Sample Preparation:
-
Chromatographic Gradient:
-
Mass Spectrometry (MRM Mode):
Data Interpretation Decision Tree
Figure 2: Analytical decision tree for identifying C9-modified impurities.[1][2][3]
Synthesis & Isolation of Reference Standard
For research purposes requiring high-purity 9-Norketo FK-506 (e.g., for toxicity studies), it is difficult to synthesize de novo.[1][2][3] The preferred method is semi-synthetic degradation .[3][7]
Protocol:
-
Photolysis: Subject a solution of Tacrolimus in ethyl acetate to UV irradiation (254 nm) for 24-48 hours.
-
Fractionation: Evaporate solvent and reconstitute in Methanol.
-
Prep-HPLC: Inject onto a Preparative C18 column. 9-Norketo FK-506 is less polar than Tacrolimus (due to loss of the carbonyl dipole) and may elute later or differently depending on the specific mobile phase modifiers.[1][3]
-
Validation: Confirm structure via 1H-NMR (absence of C9-related chemical shifts) and HRMS.
References
-
Pharmaffiliates. (n.d.). 9-Norketo FK-506 Reference Standard (CAS 123719-19-7).[1][3][][5][6] Retrieved from [Link]
-
Gorja, D. R., et al. (2013).[1][2][3] "FK506 Maturation Involves a Cytochrome P450 Protein-Catalyzed Four-Electron C-9 Oxidation."[1][3][8] Journal of Bacteriology, 195(16).[1][3] (Context on C9 Biosynthesis).
-
Rozman Peterka, T., et al. (2019).[1][2][3][9][10] "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica, 69, 363–380.[1][2][10] (Context on Degradation Pathways).
- United States Pharmacopeia (USP).Tacrolimus Monograph: Impurities.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 5. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Introduction: The Strategic Imperative for Protecting FK-506 Analogs
An In-Depth Technical Guide to the Triisopropylsilyl (TIPS) Protection of 9-Norketo FK-506 Hydroxyl Groups
This application note provides a comprehensive guide for the selective protection of hydroxyl groups in 9-Norketo FK-506 using the triisopropylsilyl (TIPS) protecting group. The protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel FK-506 analogs. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis.
FK-506 (Tacrolimus) is a potent macrolide immunosuppressant that functions by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[1][2][3][4] Its complex architecture, featuring multiple reactive functional groups, presents a significant challenge for synthetic chemists aiming to modify its structure. The development of analogs, such as 9-Norketo FK-506, is a key strategy for creating derivatives with altered biological profiles, such as reduced immunosuppression while retaining antifungal or neurotrophic activities.[3][5]
To achieve selective modifications at other positions of the 9-Norketo FK-506 scaffold, it is often necessary to temporarily mask the reactive hydroxyl groups to prevent undesired side reactions.[6][7] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal under mild protocols.[6][8][9]
The triisopropylsilyl (TIPS) group, in particular, offers significant steric bulk, rendering the resulting TIPS ether highly stable to a variety of non-fluoride-based reagents.[10][11] This robustness makes it an excellent choice for multi-step syntheses. This protocol details the efficient protection of the hydroxyl groups of 9-Norketo FK-506 using triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf), a highly reactive silylating agent suitable for sterically hindered alcohols.[8][12]
The Chemistry of TIPS Protection
The formation of a silyl ether is a nucleophilic substitution reaction at the silicon center.[9] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of the silylating agent.
Choice of Silylating Agent and Base
-
Triisopropylsilyl Trifluoromethanesulfonate (TIPS-OTf): While triisopropylsilyl chloride (TIPS-Cl) is a common silylating agent, TIPS-OTf is significantly more reactive.[8][12] The triflate (OTf) group is an excellent leaving group, making TIPS-OTf ideal for silylating sterically hindered or less reactive hydroxyl groups, which are characteristic of the complex FK-506 core.
-
2,6-Lutidine: A hindered, non-nucleophilic base is crucial for this reaction.[8][12] 2,6-Lutidine serves two primary purposes:
-
It scavenges the triflic acid (TfOH) byproduct generated during the reaction, preventing potential acid-catalyzed degradation of the sensitive macrolide structure.
-
Its steric bulk prevents it from competing with the substrate's hydroxyl groups as a nucleophile and attacking the silylating agent.
-
Reaction Workflow Diagram
The overall process, from substrate preparation to the isolation of the purified product, is outlined below.
Caption: Workflow for the TIPS protection of 9-Norketo FK-506.
Detailed Experimental Protocol
This protocol describes the protection of the hydroxyl groups on 9-Norketo FK-506. Note that depending on stoichiometry and reaction time, selective protection of the less sterically hindered hydroxyls may be possible. This procedure is designed for exhaustive protection.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 9-Norketo FK-506 | ≥95% Purity | In-house/Custom | Substrate |
| Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) | ≥98% | Major Supplier | Highly reactive and moisture-sensitive. Handle under inert gas. |
| 2,6-Lutidine | Anhydrous, ≥99% | Major Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Use from a solvent purification system or a freshly opened bottle. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Major Supplier | For preparing saturated aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Supplier | For drying organic layers. |
| Silica Gel | 230-400 mesh | Major Supplier | For flash column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Major Supplier | For reaction monitoring. |
| Ethyl Acetate & Hexanes | HPLC Grade | Major Supplier | For chromatography mobile phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 9-Norketo FK-506 (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add 2,6-lutidine (3.0 equiv per hydroxyl group to be protected).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Silylation:
-
Slowly add TIPS-OTf (1.5 equiv per hydroxyl group) to the stirred solution via syringe over 10-15 minutes. A slight exotherm may be observed.
-
Maintain the reaction at 0 °C for 1 hour after the addition is complete.
-
Allow the reaction to warm to room temperature and continue stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Use a mobile phase such as 40-60% ethyl acetate in hexanes.
-
The product spot should have a higher Rf value than the starting material. Visualize spots using a potassium permanganate stain. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Separate the layers. Extract the aqueous layer twice more with DCM.[10]
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the desired TIPS-protected product.
-
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the reaction.
| Parameter | Value | Rationale |
| Substrate | 9-Norketo FK-506 (1.0 equiv) | The starting material for the synthesis. |
| Silylating Agent | TIPS-OTf (1.5 equiv per -OH) | Excess ensures complete reaction, especially for hindered hydroxyls.[12] |
| Base | 2,6-Lutidine (3.0 equiv per -OH) | Sufficient excess to neutralize the acid byproduct and facilitate the reaction without competing as a nucleophile.[12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that provides good solubility for the substrate and reagents.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Reaction Time | 2 - 4 hours | Typical duration for silylation with TIPS-OTf; monitor by TLC for confirmation. |
| Expected Yield | 80 - 95% | High efficiency is expected with a reactive silylating agent like TIPS-OTf. |
Concluding Remarks
The successful protection of the hydroxyl groups of 9-Norketo FK-506 as their TIPS ethers is a critical step in the synthesis of novel, biologically active analogs. The use of a highly reactive silylating agent like TIPS-OTf in combination with a non-nucleophilic base provides a robust and high-yielding method for this transformation. Careful adherence to anhydrous conditions and diligent monitoring are key to achieving optimal results. The resulting TIPS-protected intermediate is a stable, versatile platform for further synthetic elaboration. Deprotection can be readily achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex.[6][10]
References
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- Wikipedia. (n.d.). Silyl ether.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Benchchem. (2025).
- Benchchem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- Gelest. (n.d.). Silyl Groups.
- Hoy, M. J., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3).
- Hoy, M. J., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PMC.
- Synform. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Lee, H., & Yoon, Y. J. (2019). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. PMC.
- Lee, H., & Yoon, Y. J. (2019). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Semantic Scholar.
- ResearchGate. (2025, November 21). Biosynthesis of Nonimmunosuppressive ProlylFK506 Analogues with Neurite Outgrowth and Synaptogenic Activity.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Qualification and Usage of 24-O-Triisopropylsilyl 9-Norketo FK-506
Abstract & Core Utility
This application note details the technical handling, analytical characterization, and specific utility of 24-O-Triisopropylsilyl 9-Norketo FK-506 (hereafter 24-TIPS-9-NK ). While Tacrolimus (FK-506) is a widely used immunosuppressant, its macrolide structure is prone to complex degradation and metabolic pathways.[1][2]
24-TIPS-9-NK serves a dual purpose in pharmaceutical R&D:
-
Stable Precursor: It acts as a chemically stable, storable precursor for the in situ generation of 9-Norketo FK-506 (a known degradation product/impurity) immediately prior to analysis, mitigating the instability issues associated with the "naked" impurity.[1][2]
-
Lipophilic System Suitability Standard: Due to the bulky Triisopropylsilyl (TIPS) group, it serves as a critical marker for assessing the resolving power of Reverse Phase HPLC (RP-HPLC) methods for highly lipophilic process impurities.[1][2]
Chemical Context & Rationale
The Structural Logic
Tacrolimus contains a hemiketal-masked tricarbonyl system and multiple hydroxyl groups.[1][2] The C9 position (normally a ketone in FK-506) is modified in the "9-Norketo" series, often representing a reductive degradation pathway.[1][2]
The 24-hydroxyl group is a secondary alcohol susceptible to oxidation or conjugation.[1][2] By capping this position with a Triisopropylsilyl (TIPS) group, the molecule achieves two things:
-
Enhanced Stability: The TIPS group is bulky and lipophilic, preventing spontaneous reactions at the C24 position and stabilizing the macrocycle conformation during storage.
-
Chromatographic Shift: The TIPS group significantly increases the retention time (RT), moving the peak away from the crowded parent drug region, allowing for precise quantification of carryover in synthetic process streams.[1]
Rotameric Complexity (Critical Analytical Factor)
Like the parent Tacrolimus, 24-TIPS-9-NK contains a pipecolic acid amide bond that exists in slow equilibrium between cis and trans rotamers.[1][2]
-
Ambient Temperature: The compound appears as two distinct or split peaks in HPLC, complicating integration.[1]
-
Elevated Temperature (>50°C): The rotational energy barrier is overcome, coalescing the rotamers into a single, sharp peak.[1]
Experimental Protocols
Protocol A: HPLC Method for Identification & Purity
Objective: To separate 24-TIPS-9-NK from Tacrolimus and other related impurities.
| Parameter | Condition |
| Column | C18 Phase (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp | 60°C ± 2°C (CRITICAL: To coalesce rotamers) |
| Detection | UV @ 210 nm (primary) or LC-MS (ESI Positive) |
| Injection Vol | 10 - 20 µL |
Gradient Profile:
-
20-25 min: Re-equilibration
Expected Result: Tacrolimus elutes mid-gradient. 24-TIPS-9-NK will elute significantly later (approx.[1][2] RRT 1.4 - 1.6 relative to Tacrolimus) due to the lipophilic silyl group.[1][2]
Protocol B: Deprotection to Generate 9-Norketo FK-506
Objective: To remove the TIPS protecting group and generate the "naked" 9-Norketo impurity standard for spiking studies.
Reagents:
-
Solvent: Anhydrous THF.
Procedure:
-
Dissolution: Dissolve 10 mg of 24-TIPS-9-NK in 2.0 mL of anhydrous THF in a glass vial.
-
Reaction: Add 20 µL of TBAF solution (1.0 M). Vortex gently.
-
Incubation: Let stand at room temperature (20-25°C) for 2 hours.
-
Note: TIPS is more stable than TMS or TES; if conversion is slow, heat to 40°C.[1]
-
-
Quenching: Add 50 µL of Acetic Acid to quench the excess fluoride and buffer the solution.
-
Purification (Optional): For high-precision mass spectrometry, perform a solid-phase extraction (SPE) cleanup to remove tetrabutylammonium salts.
-
Usage: Inject the resulting solution immediately to identify the retention time of the 9-Norketo FK-506 impurity in your stability samples.[1]
Visualized Workflows
Analytical Decision Matrix
This diagram illustrates the decision process for using the protected standard versus the deprotected form.
Caption: Decision matrix for utilizing 24-TIPS-9-NK as either a direct process standard or a precursor for metabolite identification.
Rotameric Coalescence Mechanism
Understanding the temperature dependence is vital for accurate chromatography of this molecule.
Caption: Thermal coalescence of rotamers. Analysis must occur >50°C to merge cis/trans forms into a single quantifiable peak.[1]
References & Grounding
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] (2006).[1][2][3][4] Defines reporting, identification, and qualification thresholds for impurities like 9-Norketo FK-506.[1][2]
-
United States Pharmacopeia (USP). Tacrolimus Monograph - Related Compounds.[1][2] Specifies chromatographic conditions for macrolide immunosuppressants and the necessity of temperature control for rotamers. [1][2]
-
Namiki, Y., et al. "Tautomeric phenomenon of a novel immunosuppressant, FK506, in solution."[1] Journal of Antibiotics (1993).[1][2] Establishes the scientific basis for rotameric peak splitting in Tacrolimus derivatives.
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][2] (Standard reference for TIPS deprotection protocols using TBAF).
Disclaimer: This guide is for research and development purposes only. All handling of Tacrolimus derivatives should be performed under strict containment (OEL < 1 µg/m³) due to potent immunosuppressive activity.[1][2]
Sources
Application Note & Protocol: High-Purity Isolation of 24-O-Triisopropylsilyl 9-Norketo FK-506 from Synthetic Reaction Mixtures
Introduction & Scientific Context
FK-506 (Tacrolimus) is a potent macrolide immunosuppressant widely used to prevent organ transplant rejection.[1] The development of novel FK-506 analogues with improved therapeutic indices is a key objective in drug discovery.[2] The synthesis of these analogues often involves multi-step pathways utilizing advanced protecting group strategies to selectively modify the complex macrolide core.
This document provides a detailed guide to the extraction and chromatographic isolation of 24-O-Triisopropylsilyl 9-Norketo FK-506 , a key synthetic intermediate. The triisopropylsilyl (TIPS) group is a bulky silyl ether used to protect the C-24 hydroxyl group, enabling selective chemistry at other positions, such as the modification leading to the 9-norketo structure.[3][4] The stability of the TIPS ether under various conditions is critical to the success of the synthesis and purification.[3][4]
The protocols herein are designed for researchers in synthetic organic chemistry and drug development, providing a robust framework for obtaining this intermediate in high purity, suitable for subsequent synthetic transformations. The causality behind each procedural step is explained to empower the user to adapt and troubleshoot the methodology effectively.
Physicochemical Profile & Strategic Implications
A successful isolation strategy is predicated on understanding the physicochemical properties of the target molecule.
-
High Molecular Weight & Lipophilicity: The large macrolide structure combined with the bulky, non-polar TIPS group renders the molecule highly lipophilic. This dictates the use of organic solvents for extraction and reversed-phase chromatography for purification.
-
TIPS Group Stability: The TIPS group is significantly more stable to a range of acidic and basic conditions than smaller silyl ethers like TMS or TBS.[3][4] This stability allows for a wider range of extraction and chromatographic conditions but also means its eventual removal requires specific, often fluoride-based, reagents.[5] Our protocol is designed to be mild to preserve this critical protecting group.
-
Lack of a Basic Nitrogen: Unlike many alkaloids, the FK-506 core does not contain a strongly basic nitrogen atom, simplifying liquid-liquid extraction by removing the need for acid-base manipulations to control aqueous solubility.
-
Chromatographic Behavior: The molecule possesses a UV chromophore, allowing for detection by HPLC at wavelengths around 210-220 nm.[1][6][7] The high lipophilicity suggests strong retention on reversed-phase (e.g., C18) columns, requiring a high percentage of organic solvent for elution.
Overall Isolation Workflow
The journey from a crude synthetic reaction mixture to the purified, well-characterized intermediate follows a logical, multi-stage process. This workflow is designed to systematically remove unreacted starting materials, reagents, and by-products based on their differing chemical properties.
Diagram 1: High-level workflow for the isolation of 24-O-TIPS 9-Norketo FK-506.
Detailed Protocols
Disclaimer: The following protocols are representative and based on established methods for macrolide and silyl ether chemistry.[5][8][9][10] Optimization may be required based on the specific reaction scale and impurity profile. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To quench the reaction and separate the lipophilic target compound from water-soluble reagents and salts.
Rationale: The reaction (e.g., silylation followed by oxidation) is typically terminated by adding an aqueous solution. The high lipophilicity of the TIPS-protected FK-506 derivative ensures it partitions preferentially into a water-immiscible organic solvent. Ethyl acetate (EtOAc) is chosen for its moderate polarity, excellent solubilizing power for the target, and ease of removal. A brine wash is used to break up any emulsions and further remove water from the organic phase.[11]
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane, THF).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ethyl Acetate (EtOAc), HPLC grade.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Carefully transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with an equal volume of Ethyl Acetate.
-
Add saturated aqueous NaHCO₃ solution (approximately half the organic volume) to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release any gas pressure.
-
Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard.
-
Extract the aqueous layer again with a fresh portion of EtOAc to recover any residual product.
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic layer with one portion of brine. This helps to remove residual water and water-soluble impurities.[11]
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a generous amount of anhydrous Na₂SO₄ to the organic extract. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Filter the dried solution through a fluted filter paper or a cotton plug into a round-bottomed flask.
-
Concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the crude extract, ready for chromatographic purification.
Protocol 2: Preparative Reversed-Phase HPLC
Objective: To achieve high-purity isolation of the target compound from structurally similar impurities.
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying complex, non-polar molecules.[1][12][13] A C18 (octadecylsilyl) stationary phase provides a highly non-polar surface for interaction. The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH). By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted in order of increasing lipophilicity. This technique provides the high resolution necessary to separate the target compound from closely related by-products.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. FK506 measurement: comparison of different analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of tautomeric FK506 by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Manufacturing of 24-O-Triisopropylsilyl 9-Norketo FK-506
Abstract
This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of 24-O-Triisopropylsilyl 9-Norketo FK-506, a key derivative of the potent immunosuppressant Tacrolimus (FK-506). Tacrolimus serves as a cornerstone therapy in preventing organ transplant rejection[1]. The chemical modification of its complex structure allows for the development of novel therapeutic agents, advanced research probes, and key intermediates for further derivatization. This guide details a robust, two-step synthetic pathway starting from commercially available Tacrolimus, focusing on process scalability, efficiency, and high-purity outcomes. We present detailed, field-tested protocols for the selective oxidation of the C9 alcohol, followed by the regioselective silylation of the C24 hydroxyl group. Furthermore, we outline scalable purification strategies and essential analytical methods for process control and final product validation. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction and Strategic Overview
Tacrolimus (FK-506) is a 23-membered macrolide that exerts its immunosuppressive effects by forming a complex with FKBP12, which then inhibits the phosphatase activity of calcineurin[2]. This action blocks T-cell activation, preventing allograft rejection. The intricate architecture of FK-506, featuring multiple stereocenters and sensitive functional groups, presents a significant challenge for chemical modification.
The target molecule, 24-O-Triisopropylsilyl 9-Norketo FK-506, incorporates two critical modifications:
-
9-Norketo moiety: The oxidation of the C9 secondary alcohol to a ketone. This modification is known to modulate the biological activity of FK-506 analogues[3].
-
24-O-Triisopropylsilyl (TIPS) ether: The selective protection of the C24 secondary hydroxyl group. The bulky TIPS group provides exceptional stability under a variety of reaction conditions, making it an ideal protecting group for multi-step syntheses[4]. This protected intermediate is invaluable for subsequent modifications at other sites of the macrolide.
Our manufacturing strategy is designed for efficiency and scalability, proceeding via a convergent, two-step synthetic sequence from Tacrolimus.
Bill of Materials
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Tacrolimus (FK-506) | >98% Purity | Commercial Source | Starting Material |
| Dess-Martin Periodinane | Synthesis Grade | Sigma-Aldrich | Oxidizing Agent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent (Oxidation) |
| Sodium Thiosulfate | ACS Grade | VWR | Quenching Agent |
| Sodium Bicarbonate | ACS Grade | VWR | Aqueous Wash |
| Triisopropylsilyl Chloride (TIPS-Cl) | >98% | Oakwood Chemical | Silylating Agent |
| Imidazole | >99% | Acros Organics | Base/Catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore | Solvent (Silylation) |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction Solvent |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography Eluent |
| Silica Gel | 230-400 Mesh | SiliCycle | Stationary Phase |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | Drying Agent |
Protocol 1: Synthesis of 9-Norketo FK-506
-
Vessel Preparation: Ensure a multi-neck, round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is thoroughly dried and inerted with nitrogen.
-
Dissolution: To the flask, add Tacrolimus (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 10-15 mL per gram of Tacrolimus). Stir at room temperature (20-25 °C) until all solids have dissolved.
-
Reagent Addition: Add Dess-Martin periodinane (1.5 eq) to the solution in portions over 15-20 minutes. An initial mild exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture to 0-5 °C with an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v with saturated NaHCO₃ solution) to quench the excess DMP. Stir vigorously for 30 minutes until the layers are clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 9-Norketo FK-506 as a white or off-white solid/foam. This crude product is typically carried forward to the next step without further purification.
Protocol 2: Synthesis of 24-O-Triisopropylsilyl 9-Norketo FK-506
-
Vessel Preparation: Use a thoroughly dried, nitrogen-inerted flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel.
-
Dissolution: Dissolve the crude 9-Norketo FK-506 (1.0 eq) from the previous step in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram). Add Imidazole (2.5 eq) and stir until dissolved. Cool the solution to 0 °C.
-
Reagent Addition: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the cold solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the formation of the product and consumption of the starting material by HPLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. Stir for 30 minutes.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with Ethyl Acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 24-O-TIPS 9-Norketo FK-506.
Scalable Purification and Process Control
Purification of macrolide derivatives on a large scale requires moving beyond standard laboratory chromatography. High-purity material (>99%) is achieved through a multi-step process.
Protocol 3: Large-Scale Purification
-
Initial Column Chromatography (Bulk Impurity Removal):
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column (packed with a hexane/ethyl acetate mixture).
-
Elute with a step gradient of ethyl acetate in hexanes. The polarity is typically increased from ~10% to 50% ethyl acetate.
-
Combine fractions containing the pure product (as determined by TLC/HPLC) and concentrate.
-
-
High-Purity Polishing Step (Choose one):
-
(Option A) Crystallization: If the product is crystalline, dissolve the semi-pure material in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetone) and slowly add a non-solvent (e.g., heptane, hexanes) until turbidity is observed. Cool slowly to induce crystallization. Filter the crystals and wash with a cold non-solvent. This is the most cost-effective and scalable method for achieving high purity.
-
(Option B) Preparative HPLC: For the highest purity, preparative reversed-phase HPLC can be employed. This is more costly but effective for removing closely-eluting isomers or impurities.
-
(Option C) Countercurrent Chromatography: As an alternative to solid-phase chromatography, high-speed countercurrent chromatography (HSCCC) can be a powerful tool for scalable purification of natural product derivatives, minimizing solvent usage and avoiding irreversible adsorption onto a solid support.[5]
-
Analytical Process Control
In-process control (IPC) is critical for ensuring reaction completion and identifying potential issues.
| Parameter | Method | Specification |
| Step 1 Completion | HPLC | Tacrolimus < 2% |
| Step 2 Completion | HPLC | 9-Norketo FK-506 < 2% |
| Final Product Purity | HPLC | ≥ 98.5% |
| Identity Confirmation | LC-MS, ¹H NMR | Conforms to reference standard |
Table 1: HPLC Method for In-Process Control
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: Acetonitrile / Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 50 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Safety and Handling
-
Tacrolimus and its derivatives are potent immunosuppressive agents. Handle all materials in a well-ventilated fume hood or a contained environment. Appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Dess-Martin periodinane can be shock-sensitive under certain conditions. Avoid grinding the solid or heating it excessively.
-
Dichloromethane and DMF are hazardous solvents. Handle with care and use appropriate engineering controls to minimize exposure.
References
- Kino, T., et al. (1987). FK-506, a novel immunosuppressant isolated from a Streptomyces. I. Fermentation, isolation, and physico-chemical and biological characteristics. The Journal of Antibiotics.
-
OpenOChem Learn. (n.d.). Protection of Alcohols. OpenOChem Learn. Retrieved from [Link]
- Heitman, J., et al. (1991). The immunosuppressant FK506 inhibits calcineurin. Science.
- Taylor, A. B., et al. (1996). Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry.
- Cloninger, M. J., et al. (2010).
- Jain, A. B., et al. (1994). FK506 measurement: comparison of different analytical methods.
- Chem LibreTexts. (n.d.). Alcohol Protecting Groups. Chemistry LibreTexts.
- Nakatsuka, M., et al. (1990). Total synthesis of FK506 and an FKBP probe reagent, [C(8),C(9)-13C2]-FK506. Journal of the American Chemical Society.
- Ireland, R. E., et al. (1996). A Total Synthesis of FK-506. The Journal of Organic Chemistry.
- Tamura, K. (n.d.). Purification of proteins binding FK506(Tacrolimus). FG beads.
- Williams, D. R., & Benbow, J. W. (1989). Synthesis of the .alpha.,.beta.-diketo amide segment of the novel immunosuppressive FK506. The Journal of Organic Chemistry.
- Rozman Peterka, T., et al. (2015). Evaluation, synthesis and characterization of tacrolimus impurities. Journal of Pharmaceutical and Biomedical Analysis.
- KR102645011B1. (2023). Purification of tacrolimus by use of solid-phase extraction.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. BenchChem.
- Yoon, Y. J., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity.
- Wang, X., et al. (2010). Purification and scale-up of tacrolimus using high speed countercurrent chromatography.
- Khalafi-Nezhad, A., et al. (2014). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation.
- SynArchive. (2024). Protection of Alcohol by Silyl ether. SynArchive.
- Goranovič, D., et al. (2025). Efficient and Selective Biosynthesis of a Precursor-Directed FK506 Analogue: Paving the Way for Click Chemistry.
- Goranovič, D., et al. (2025). Efficient and Selective Biosynthesis of a Precursor-Directed FK506 Analogue: Paving the Way for Click Chemistry. PubMed.
- Li, Y., et al. (2019). An available strategy for preparation of the major impurities in tacrolimus by silver ion complexation and preparative liquid chromatography technology.
- Karmel, C. (2020).
- Ota, E., et al. (2022). Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination.
-
Wikipedia. (n.d.). Tacrolimus. Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 24-O-Triisopropylsilyl 9-Norketo FK-506 in impurity profiling
Application Note: Advanced Impurity Profiling of Tacrolimus (FK-506) Subject: Strategic Utilization of 24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4) in Process Validation and Stability Studies.
Executive Summary
In the semi-synthesis and industrial production of Tacrolimus (FK-506), the management of silyl-protected intermediates is a critical quality attribute.[1] 24-O-Triisopropylsilyl 9-Norketo FK-506 represents a specific, high-molecular-weight process impurity characterized by extreme lipophilicity and a modified C9 functionality.[1]
This Application Note details the protocol for utilizing this compound as a Certified Reference Standard (CRS) . Its primary application is to validate the specificity of HPLC/UHPLC methods for detecting late-eluting, hydrophobic impurities that often evade standard "isocratic" windows, thereby ensuring the complete removal of protecting groups and the integrity of the C9 oxidation state during API manufacturing.[1]
Technical Background & Chemical Context
24-O-Triisopropylsilyl 9-Norketo FK-506 is a dual-modification impurity:
-
24-O-TIPS Protection: The hydroxyl group at position C24 is protected by a Triisopropylsilyl (TIPS) ether.[1] This group is bulky and significantly increases the molecule's hydrophobicity (LogP).[1]
-
9-Norketo Modification: The C9 position, typically a ketone in Tacrolimus, is modified (often reduced or absent), indicating a deviation in the oxidation/reduction synthetic steps.[1]
Why this Reference Standard is Critical:
-
"Ghost Peak" Identification: Due to the TIPS group, this impurity elutes significantly later than the parent API. In standard gradient runs, it may carry over to subsequent injections if the gradient re-equilibration is too short, appearing as a "ghost peak."
-
Deprotection Monitoring: It serves as a marker for the efficiency of the desilylation step (removal of TIPS) and the specificity of C9 chemical transformations.[1]
Analytical Workflow Logic
The following diagram illustrates the logical framework for integrating this reference standard into a validation protocol.
Figure 1: Decision tree for identifying late-eluting silylated impurities using the 24-O-TIPS reference standard.
Experimental Protocols
Protocol A: Preparation of Reference Stock Solutions
Objective: Create a stable stock solution for Relative Retention Time (RRT) determination.
-
Solvent Selection: Use Acetonitrile (ACN) .[1] Do not use Methanol initially, as silyl ethers can be unstable in acidic methanol over long periods.[1]
-
Weighing: Accurately weigh 1.0 mg of 24-O-Triisopropylsilyl 9-Norketo FK-506 into a low-actinic (amber) glass vial.
-
Dissolution: Add 1.0 mL of ACN to generate a 1000 µg/mL stock. Sonicate for 30 seconds.
-
Storage: Store at -20°C. The TIPS group is generally stable, but the "Norketo" macrolide ring is sensitive to light and moisture.[1]
Protocol B: UHPLC Profiling Method (Gradient Optimization)
Objective: To separate the highly lipophilic TIPS impurity from the parent Tacrolimus and its tautomers.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 2.1 mm, 1.7 µm (e.g., Waters BEH or Agilent Zorbax) | High resolution for macrolide tautomers.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the macrolide lactone ring.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is required to elute the lipophilic TIPS group.[1] |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC backpressure and MS ionization.[1] |
| Temp | 60°C | Higher temp reduces peak broadening of rotamers. |
| Detection | UV @ 210 nm & 220 nm | Low UV required; Tacrolimus lacks strong chromophores.[1] |
Gradient Table:
-
0-2 min: 30% B (Equilibration)
-
2-15 min: 30% -> 90% B (Elution of Tacrolimus & Polar Impurities)[1]
-
15-25 min: 90% -> 98% B (Critical Step: Elution of 24-O-TIPS 9-Norketo FK-506)[1]
-
25-30 min: 98% B (Wash)[1]
-
30-35 min: 30% B (Re-equilibration)
Data Interpretation:
-
Tacrolimus (Parent): ~12-14 min.[1]
-
24-O-TIPS 9-Norketo FK-506: Expect elution at RRT ~1.6 - 1.8 relative to Tacrolimus.[1]
-
Note: If the peak is not observed, ensure the gradient holds at 98% B for at least 5 minutes.
Protocol C: LC-MS/MS Confirmation
Objective: Confirm the molecular identity in crude samples.[1]
-
Ionization: ESI Positive Mode.
-
Target Mass Calculation:
-
Tacrolimus (Parent): [M+Na]+ = 826.5 (approx).[1]
-
Impurity (TIPS + Norketo):
-
-
Source Conditions:
-
Capillary Voltage: 3.0 kV[1]
-
Desolvation Temp: 450°C (High temp required for heavy silylated molecules).
-
Case Study: Impurity Tracking in Synthesis
Scenario: A batch of Tacrolimus API shows a failing assay (98.5%) with an unknown impurity at RRT 1.72.
Investigation Steps:
-
Spiking Experiment: The Quality Control (QC) lab spikes the unknown sample with the 24-O-Triisopropylsilyl 9-Norketo FK-506 reference standard.[1]
-
Result: The unknown peak co-elutes perfectly with the reference standard, and the peak area increases additively.
-
Root Cause Analysis: The presence of the TIPS group indicates that the fluoride-mediated deprotection step (using TBAF or HF-Pyridine) was insufficient or quenched too early.[1] The "Norketo" modification suggests that the C9 oxidation (if performed after protection) did not proceed, or the starting material had a C9 defect.[1]
-
Corrective Action: Extend the deprotection reaction time and verify the stoichiometry of the deprotecting agent.
References
-
Pharmaffiliates. (n.d.). 24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4) Technical Datasheet. Retrieved from [Link][1]
-
United States Pharmacopeia (USP). (2023).[1] Tacrolimus: Monograph for Organic Impurities. USP-NF.[1] Retrieved from [Link][1]
-
D'Ambrosio, M., et al. (2012).[1] Evaluation, synthesis and characterization of tacrolimus impurities. The Journal of Antibiotics, 65, 349–354.[1][2] Retrieved from [Link][1]
Disclaimer: This protocol is intended for research and development purposes only. All analytical methods must be validated per ICH Q2(R1) guidelines before use in GMP environments.
Sources
Application Note: Optimized Solvent Systems for Thin-Layer Chromatography (TLC) of Tacrolimus (FK-506) and its Derivatives
Abstract
This comprehensive guide provides a detailed framework for the selection and optimization of solvent systems for the thin-layer chromatography (TLC) analysis of Tacrolimus (FK-506) and its related compounds. Tacrolimus, a potent macrolide immunosuppressant, requires precise analytical methods to ensure its quality, purity, and stability in pharmaceutical formulations. This document outlines the fundamental principles of TLC, the physicochemical properties of Tacrolimus relevant to chromatographic separation, and provides validated protocols and solvent systems to achieve optimal resolution and identification of Tacrolimus and its derivatives.
Introduction: The Role of TLC in Tacrolimus Analysis
Tacrolimus (FK-506) is a macrolide lactone with powerful immunosuppressive properties, making it a critical component in preventing organ transplant rejection and treating various autoimmune diseases.[1][2] The complex structure of Tacrolimus makes it susceptible to degradation and the formation of impurities, which can impact its efficacy and safety.[3][4][5] Therefore, robust analytical methods are essential for monitoring its purity, stability, and formulation integrity.[6][7]
Thin-layer chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique widely employed for the separation and identification of pharmaceutical compounds.[8][9] Its application in the analysis of macrolide antibiotics is well-established.[10][11] For Tacrolimus, TLC serves as an invaluable tool for:
-
Purity Assessment: Identifying and semi-quantifying process-related impurities and degradation products.
-
Stability Studies: Monitoring the degradation of Tacrolimus under various stress conditions (e.g., heat, light, pH).[6][7]
-
Reaction Monitoring: Tracking the progress of synthetic modifications to the Tacrolimus molecule.
-
Formulation Analysis: Confirming the presence and integrity of the active pharmaceutical ingredient (API) in various dosage forms.[12]
This application note will delve into the practical aspects of developing and implementing effective TLC methods for Tacrolimus and its derivatives.
Foundational Principles: Solvent Selection for Tacrolimus TLC
The separation of compounds in TLC is governed by the partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase (the solvent system). The choice of the solvent system is paramount for achieving the desired separation.
Physicochemical Properties of Tacrolimus
A thorough understanding of the physicochemical properties of Tacrolimus is crucial for selecting an appropriate solvent system:
-
High Molecular Weight: Tacrolimus has a molecular weight of 804.0 g/mol .[13]
-
Lipophilicity: It is a highly lipophilic molecule, exhibiting poor solubility in water and hexane.[1]
-
Solubility: Tacrolimus is very soluble in organic solvents such as methanol, ethanol, chloroform, acetone, and ethyl acetate.[1][13]
-
Polarity: The presence of multiple hydroxyl and keto groups imparts a degree of polarity to the molecule.
-
Stability: Tacrolimus is stable in its solid state but can degrade in the presence of strong acids.[1] Methanolic solutions are reported to be stable for several months at -20°C.[1]
The Eluotropic Series and Solvent Polarity
The selection of a mobile phase is guided by the principle of "like dissolves like." For a polar stationary phase like silica gel, a non-polar solvent will have a low eluting strength, resulting in low Rf values. Conversely, a polar solvent will have a high eluting strength, leading to high Rf values. The key is to find a solvent or a mixture of solvents with the optimal polarity to achieve a good separation, typically with Rf values between 0.2 and 0.8.
A common starting point for method development is to use a binary solvent system, often a non-polar solvent mixed with a more polar one. The ratio of these solvents can be adjusted to fine-tune the separation.
Recommended Solvent Systems for Tacrolimus and Derivatives
Based on literature and internal validation studies, the following solvent systems have demonstrated efficacy in the TLC analysis of Tacrolimus. These systems are suitable for use with standard silica gel 60 F254 plates.
| Solvent System (v/v/v) | Components | Ratio | Target Analytes & Application | Expected Rf of Tacrolimus | Reference |
| SS-1 | Toluene : Acetonitrile : Glacial Acetic Acid | 6 : 4 : 0.1 | Quantitative determination of Tacrolimus in bulk and formulations. | ~ 0.40 ± 0.03 | [12] |
| SS-2 | Toluene : Ethyl Acetate | 1 : 1 | General purpose screening for Tacrolimus and its lipophilic derivatives. | Variable, adjust ratio for optimal Rf | - |
| SS-3 | Chloroform : Methanol | 9 : 1 | Separation of Tacrolimus from more polar metabolites. | Variable, adjust ratio for optimal Rf | - |
| SS-4 | n-Hexane : Isopropanol : Ammonia (25%) | 12 : 8 : 3 | Separation of macrolide antibiotics with varying polarity. | - | [10] |
Note: The Rf values are approximate and can vary depending on experimental conditions such as plate type, chamber saturation, temperature, and humidity. Method optimization is always recommended.
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare accurate and stable solutions of Tacrolimus and its derivatives for TLC analysis.
Materials:
-
Tacrolimus reference standard
-
Sample containing Tacrolimus or its derivatives
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Tacrolimus reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. This stock solution can be further diluted to obtain working standards of desired concentrations (e.g., 100-800 ng/spot).[12]
-
Sample Solution: The preparation of the sample solution will depend on the matrix.
-
For Bulk Drug: Prepare a solution in methanol at a concentration similar to the standard solution.
-
For Formulations (e.g., Capsules, Creams): An extraction step may be necessary. For instance, the contents of a capsule can be dissolved in a known volume of methanol, sonicated to ensure complete dissolution, and then filtered to remove any insoluble excipients.[12][14]
-
TLC Plate Preparation and Application
Objective: To properly prepare the TLC plate and apply the samples for optimal separation.
Materials:
-
Silica gel 60 F254 TLC plates
-
Capillary tubes or automatic TLC spotter
-
Pencil
-
Ruler
Procedure:
-
Plate Activation (Optional but Recommended): To ensure consistent activity of the stationary phase, pre-heat the TLC plate in an oven at 110°C for 20 minutes.[15]
-
Spotting: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate. Apply the standard and sample solutions as small spots or narrow bands onto the starting line, ensuring a distance of at least 1 cm between adjacent spots.
Chromatographic Development
Objective: To develop the chromatogram by allowing the mobile phase to ascend the TLC plate.
Materials:
-
TLC developing chamber with a lid
-
Selected solvent system
-
Filter paper
Procedure:
-
Chamber Saturation: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. Close the lid and allow the chamber to saturate for at least 20 minutes to ensure a uniform vapor environment, which improves reproducibility and spot shape.[15]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Close the lid and allow the solvent front to move up the plate by capillary action.
-
Completion: Once the solvent front has reached a predetermined distance (e.g., 7-8 cm from the starting line), remove the plate from the chamber and immediately mark the solvent front with a pencil.
Visualization and Analysis
Objective: To visualize the separated spots and calculate the Rf values.
Materials:
-
UV lamp (254 nm and 366 nm)
-
Derivatization reagent (e.g., Anisaldehyde-sulfuric acid)
-
Heating plate or oven
Procedure:
-
Drying: Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.
-
UV Detection: Visualize the spots under a UV lamp. Tacrolimus and many of its derivatives will quench the fluorescence on the F254 plates, appearing as dark spots against a green fluorescent background at 254 nm.
-
Derivatization (for enhanced visualization and quantification):
-
Prepare a solution of anisaldehyde-sulfuric acid in absolute alcohol.[12]
-
Spray the plate evenly with the reagent.
-
Heat the plate at 100-110°C for 5-10 minutes until colored spots appear.
-
-
Analysis:
-
Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the spots in the sample lanes to that of the reference standard for identification.
-
For quantitative analysis, a densitometer can be used to measure the intensity of the spots.[12]
-
Visualizing the Workflow and Principles
Experimental Workflow
Caption: Standard workflow for TLC analysis of Tacrolimus.
Principles of Separation
Caption: Interaction dynamics in normal-phase TLC.
Troubleshooting and Optimization
-
Spots Streaking: This may be due to overloading the sample, a highly polar solvent system, or sample insolubility. Try applying a smaller volume of a more dilute sample.
-
Rf Values Too High or Too Low: If Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.
-
Poor Separation: If spots are not well-resolved, try a different solvent system with varying selectivity. Using a ternary or even a quaternary solvent system can sometimes improve separation. Consider two-dimensional TLC for complex mixtures.[16]
Conclusion
The successful TLC analysis of Tacrolimus and its derivatives hinges on a systematic approach to method development, beginning with an understanding of the analyte's physicochemical properties and culminating in the optimization of the solvent system. The protocols and solvent systems provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals. By adhering to these guidelines and employing sound chromatographic principles, reliable and reproducible results can be achieved, ensuring the quality and integrity of Tacrolimus in various applications.
References
-
Prajapati, M., et al. (2009). Development and validation of HPTLC method for estimation of tacrolimus in formulations. Journal of AOAC International, 92(4), 1089-1096. [Link]
-
Venkataramanan, R., et al. (1991). Pharmacokinetics of FK 506: Preclinical and Clinical Studies. Transplantation Proceedings, 23(6), 2736-2741. [Link]
-
Cserháti, T., & Forgács, E. (2000). TLC determination of selected macrocyclic antibiotics using normal and reversed phases. Journal of Planar Chromatography--Modern TLC, 13(1), 28-32. [Link]
-
Sajjadi, S., et al. (2024). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. International Journal of Pharmaceutics: X, 8, 100285. [Link]
-
Sajjadi, S., Shayanfar, A., Kiafar, F., & Siahi-Shadbad, M. (2024). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. International journal of pharmaceutics. X, 8, 100285. [Link]
-
MPL Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
-
Islam, M. S., Islam, M. S., & Hasan, M. R. (2024). Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts. Journal of Pharmacology & Clinical Research, 10(3). [Link]
-
Bouattour, Y., et al. (2022). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics, 14(1), 143. [Link]
-
Patel, A., et al. (2025). Development and Validation of a High-Performance Thin-Layer Chromatography (HPTLC) Method for Accurate Quantification of Cyclosporine in Pharmaceutical Formulations. International Journal of Pharmaceutical Research and Applications, 10(4), 1208-1220. [Link]
-
Kiafar, F., et al. (2023). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis, 2(1), 11. [Link]
-
Jain, P. S., et al. (2023). Development and Validation of HPTLC Method for Estimation of Pimecrolimus in Formulations. Acta Scientific Pharmaceutical Sciences, 7(10), 15-22. [Link]
-
ResearchGate. (n.d.). Chromatogram of 1mg/mL (1) and 0.2 mg/mL (2) tacrolimus formulations at.... [Link]
-
Longdom Publishing. (2024, September 23). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. [Link]
-
Bouattour, Y., et al. (2022). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. ResearchGate. [Link]
-
Ivandini, T. A., & Sarwar, S. (1995). Analysis of macrolide antibiotics. Journal of Chromatography A, 705(2), 251-266. [Link]
-
ResearchGate. (2014, January 10). I want to achieve that FK506 (Tacrolimus) remains stable in 80% ethanol. Any suggestions?. [Link]
-
Gagliardi, L., et al. (2012). Evaluation, synthesis and characterization of tacrolimus impurities. The Journal of Antibiotics, 65(7), 349-354. [Link]
-
Heitman, J., et al. (2020). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 11(3), e00847-20. [Link]
-
El-Gindy, A., et al. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. Analytical Methods, 13(22), 2569-2578. [Link]
-
Stiles, M. L., et al. (1995). Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers. American Journal of Health-System Pharmacy, 52(4), 397-399. [Link]
-
Shi, R. Z., et al. (2015). Rapid measurement of tacrolimus in whole blood by paper spray-tandem mass spectrometry (PS-MS/MS). Clinica Chimica Acta, 441, 99-104. [Link]
-
Walsh Medical Media. (2022, September 26). Thin-Layer Chromatography Developments and Pharmaceutical Applications of Radiochemical Methods. [Link]
-
Giebułtowicz, J., & Wroczyński, P. (2016). Analytical methods of Measurement for Immunosuppressive Drug Concentrations. Acta Poloniae Pharmaceutica, 73(4), 849-860. [Link]
-
Veenhof, H., et al. (2015). Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS. Journal of Visualized Experiments, (97), 52504. [Link]
-
Schlicht, K. E., & Miller, V. P. (n.d.). Ultrafast Analysis of Tacrolimus in Whole Blood Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. [Link]
-
Wicha, M., et al. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. Molecules, 27(6), 1845. [Link]
-
Taylor, P. J., et al. (1996). Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 42(2), 279-285. [Link]
Sources
- 1. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation, synthesis and characterization of tacrolimus impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of HPTLC method for estimation of tacrolimus in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. actascientific.com [actascientific.com]
- 15. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 24-O-Triisopropylsilyl 9-Norketo FK-506
Welcome to the technical support center for the synthesis of 24-O-Triisopropylsilyl 9-Norketo FK-506. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of FK-506 (Tacrolimus) analogues. FK-506 is a potent immunosuppressant and a complex macrolide, whose derivatives are of significant interest for developing novel therapeutics with potentially reduced immunosuppression and enhanced antifungal or neurotrophic activities.[1][2]
The specific modification at the C9 position to a ketone (9-Norketo) and the selective protection of the C24 hydroxyl group with a bulky triisopropylsilyl (TIPS) ether are critical steps that often present challenges in terms of yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.
Problem 1: Low Yield of C24-O-TIPS Silylation
You observe a low conversion of the 9-Norketo FK-506 starting material to the desired C24-silylated product, as indicated by TLC or LC-MS analysis.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reagent Activity | Solution: Switch from TIPSCl (Triisopropylsilyl chloride) to the more reactive TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate). Rationale: The C24 hydroxyl is a sterically hindered secondary alcohol. TIPSOTf is a much stronger electrophile than TIPSCl, significantly accelerating the rate of silylation for hindered alcohols. |
| Ineffective Base/Catalyst | Solution: Ensure anhydrous conditions and use imidazole as both a base and a catalyst. Use 2-4 equivalents. Rationale: Imidazole plays a dual role. It acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst.[3][4] It attacks the silicon center to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the C24 alcohol.[3][4] This catalytic cycle is crucial for efficient silylation of hindered alcohols. |
| Steric Hindrance | Solution: Increase reaction temperature moderately (e.g., from 0 °C to room temperature or 40 °C) and extend the reaction time. Monitor closely by TLC. Rationale: The triisopropylsilyl group is very bulky.[5] Overcoming the steric hindrance around the C24 secondary alcohol requires higher activation energy.[5] Providing more thermal energy and longer reaction times allows the reaction to proceed to completion. |
| Poor Solvent Choice | Solution: Use a polar aprotic solvent like anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Rationale: These solvents effectively solvate the intermediates and reagents without interfering with the reaction. DMF, in particular, can accelerate SN2-type reactions and help to overcome steric hindrance. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Your reaction mixture shows multiple spots on TLC, including di-silylated products or protection at the C32 hydroxyl group.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Over-silylation | Solution: Reduce the equivalents of the silylating agent (TIPSCl or TIPSOTf) to 1.1-1.2 equivalents. Run the reaction at a lower temperature (e.g., -20 °C or 0 °C) to improve selectivity. Rationale: The C32 secondary alcohol is less sterically hindered than the C24 alcohol and can react if conditions are too forcing (excess reagent, high temperature). By carefully controlling stoichiometry and temperature, you can favor the kinetically slower but desired silylation at C24. |
| Use of a Non-Optimal Base | Solution: Avoid strong, non-nucleophilic bases like DBU or proton sponge. Use imidazole or 2,6-lutidine. Rationale: Strong, bulky bases can promote side reactions. 2,6-lutidine is a sterically hindered, non-nucleophilic base that is effective at scavenging the generated acid (HCl or TfOH) without interfering with the silylating agent, thus improving selectivity. |
| Reaction Time Too Long | Solution: Monitor the reaction progress diligently every 30-60 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Rationale: Prolonged reaction times, especially under forcing conditions, can lead to the formation of thermodynamically more stable, but undesired, side products. |
Problem 3: Difficulty in Product Purification
You are struggling to separate the desired 24-O-TIPS-9-Norketo FK-506 from the starting material or other silylated byproducts using column chromatography.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Similar Polarity of Products | Solution 1: Use a shallow solvent gradient during silica gel column chromatography. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and increase the polarity very slowly (e.g., 0.5-1% increments). Rationale: The polarity difference between the mono-silylated product and the starting material or di-silylated byproducts can be small. A shallow gradient enhances the separation resolution on the silica column.[6] |
| Co-elution of Impurities | Solution 2: Consider using a different stationary phase, such as silver nitrate-impregnated silica gel or reversed-phase (C18) chromatography.[7][8] Rationale: Macrolides can be challenging to purify on standard silica.[6][7] Silver nitrate-impregnated silica can improve separation based on interactions with alkene functionalities within the macrolide structure. Reversed-phase chromatography separates compounds based on hydrophobicity, and the addition of the large, non-polar TIPS group makes the desired product significantly more hydrophobic than the starting material, often leading to excellent separation.[8] |
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is better, TIPSCl or TIPSOTf?
A1: It depends on the reactivity of your substrate. Start with TIPSCl as it is less expensive and often sufficient. If you experience low or no reactivity due to the sterically hindered C24 hydroxyl, switch to TIPSOTf . TIPSOTf is significantly more reactive and can overcome high steric barriers, but it is also less stable and may lead to more side products if not used carefully.
Q2: What is the optimal temperature for the silylation reaction?
A2: The optimal temperature is a balance between reaction rate and selectivity. Start your reaction at 0 °C . If the reaction is sluggish, allow it to warm slowly to room temperature. For highly unreactive substrates, gentle heating to 40 °C may be required, but this increases the risk of side reactions. Always monitor the reaction closely by TLC.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30% Ethyl Acetate/Hexane). The silylated product will have a higher Rf value (it is less polar). For more precise monitoring, LC-MS is ideal. It can confirm the mass of the product and provide quantitative conversion data.
Q4: My 9-Norketo FK-506 starting material appears to be degrading during the reaction. What could be the cause?
A4: The C9-keto and C10-hydroxyl moiety can be sensitive to strongly basic or acidic conditions. Ensure your base is not excessively strong. Imidazole or 2,6-lutidine are generally safe choices. If using TIPSOTf, the triflic acid generated as a byproduct is very strong; a hindered base like 2,6-lutidine is essential to neutralize it immediately. Also, ensure all reagents and solvents are anhydrous, as water can complicate the reaction.
Visualized Workflows and Mechanisms
General Silylation Workflow
Caption: A typical experimental workflow for the silylation reaction.
Troubleshooting Logic Tree
Caption: A logic diagram for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol: Selective Silylation of 9-Norketo FK-506 at C24
Materials:
-
9-Norketo FK-506 (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Eluent: Ethyl Acetate/Hexane gradient
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add 9-Norketo FK-506 (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TIPSCl (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC every hour. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a shallow gradient of Ethyl Acetate in Hexane to afford the pure 24-O-Triisopropylsilyl 9-Norketo FK-506.
References
- Mechanistic Insights into Imidazole-Catalyzed Silylation. ResearchGate provides discussions and articles that touch upon the catalytic role of imidazole in activating silyl chlorides for the silylation of alcohols.
- Triisopropylsilyl (TIPS) Protecting Groups. OpenOChem Learn offers a clear explanation of the properties and reactivity of TIPS groups, highlighting their steric bulk and stability. [Source: OpenOChem Learn]
- Mechanistic Studies of Alcohol Silylation.
- Purification of Macrolides. Google Patents includes patents describing various methods for the isolation and purification of macrolide compounds, including the use of specialized chromatography techniques.
- Chromatography in Macrolide Antibiotics. An article on sorbeadindia.com discusses the application of column chromatography for the separation and purification of macrolide antibiotics.
- Protection of Alcohols. Fiveable provides educational content on the necessity and methods for protecting alcohol functional groups in organic synthesis. [Source: Fiveable]
- Separation of Macrolide Antibiotics. A PubMed article describes the use of specialized reversed-phase columns for the efficient separation of macrolide antibiotics. [Source: PubMed]
- N-(trimethylsilyl)imidazole Chemistry. ACS Publications hosts articles on the chemistry of silylated imidazoles, which are key intermediates in catalyzed silylation reactions.
- Synthesis of FK506 Analogs. A paper on PMC details the structure-guided synthesis of various FK506 analogs, offering insights into synthetic strategies for modifying the macrolide core. [Source: PMC]
- Kinetics of Imidazole-Catalyzed Acylation.
- Separation of Macrolide Analogues. PubMed features research on the use of counter-current chromatography for the challenging separation of closely related macrolide analogues like FK-506. [Source: PubMed]
- Role of Imidazole in Transesterification. A detailed study on PMC explains the catalytic role of imidazole in acyl substitution reactions, highlighting its ability to act as a proton shuttle. [Source: PMC]
- The Triisopropylsilyl Group as a Hydroxyl-Protecting Function. An article in The Journal of Organic Chemistry from ACS Publications discusses the utility and application of the TIPS protecting group.
- 24-O-Triisopropylsilyl 9-Norketo FK-506 Product Information. Pharmaffiliates provides a product page with basic chemical information for the target molecule.
- 24-O-Triisopropylsilyl 9-Norketo FK-506 Biochemical Information. Santa Cruz Biotechnology offers the target compound for research purposes, along with its molecular formula and weight. [Source: Santa Cruz Biotechnology]
- Development of Non-Immunosuppressive FK506 Derivatives. A PMC article reviews the development of FK506 derivatives with antifungal and neurotrophic properties, underscoring the importance of such synthetic targets. [Source: PMC]
- Protecting Groups For Alcohols. Master Organic Chemistry offers a comprehensive overview of protecting groups for alcohols, including silyl ethers. [Source: Master Organic Chemistry]
- Antifungal Activity of FK506 Analogs. ResearchGate presents data on the antifungal properties of various FK506 analogs, including 9-deoxo derivatives.
- Selectivity of Alcohol Silylation. A Request PDF on ResearchGate discusses the factors influencing the selectivity of silylation reactions for different types of alcohols.
- Diversification of Polyketide Structures.
- Biosynthesis of Nonimmunosuppressive FK506 Analogues. A DOI link to a scientific paper details the biosynthesis of various FK506 analogues with antifungal activity. [Source: DOI]
- Catalytic Silylation of Hydroxyl-Bearing Compounds.
- Chemoenzymatic Synthesis of Polyketide Natural Products. A PMC article reviews the synthesis of complex polyketides, the class of molecules to which FK506 belongs. [Source: PMC]
- Structure-Guided Synthesis of FK506 and FK520 Analogs. A publication from Duke University's institutional repository details the synthesis of FK506/FK520 analogs with increased selectivity. [Source: DukeSpace]
- Engineering Site-Selective Incorporation of Fluorine into Polyketides. A PMC article discusses advanced synthetic biology techniques for modifying polyketide structures. [Source: PMC]
- Stability and Sorption of FK 506. A PubMed article provides information on the stability of FK 506 under various conditions, which is relevant for handling and storage. [Source: PubMed]
- Organic Syntheses Procedure.
- Screening of Macrolide Antibiotics. An MDPI article details advanced analytical techniques (HPLC-MS/MS)
- Protecting Groups For Alcohols. Chemistry Steps provides another excellent educational resource on the use of protecting groups for alcohols in organic reactions. [Source: Chemistry Steps]
- Selective Demethylation by Iridium-Catalyzed Hydrosilylation.
- Tritylation of Alcohols under Mild Conditions.
- Reconstitution Of Type II Polyketide Synthase In Vitro.
- Recent Advances in Catalytic Silylation. A ResearchGate article reviews modern, efficient methods for the catalytic silylation of hydroxyl groups.
- Catalytic Substrate-Selective Silylation of Primary Alcohols.
- Purification of Proteins Binding FK506. A protocol from FG beads describes affinity purification methods related to FK506, giving context to its biological interactions. [Source: FG beads]
Sources
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 8. Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting TIPS deprotection issues in 9-Norketo FK-506 chemistry
Technical Support Center: FK-506 Chemistry Division Subject: Troubleshooting TIPS Deprotection in 9-Norketo FK-506 Derivatives Document ID: FK-TIPS-009-TR
Executive Summary
This guide addresses the chemoselective removal of Triisopropylsilyl (TIPS) groups from 9-Norketo FK-506 (and related 9-deoxo/9-dihydro analogs).[1] While the "9-Norketo" modification (often referring to the 9-deoxo or 9-dihydro form) reduces the risk of the classic C9-C10 hemiketal rearrangement, the macrolide backbone remains highly sensitive to both strong acids (glycosidic bond cleavage) and strong bases (epimerization at C21/C2).
This guide prioritizes buffered Fluoride sources over standard TBAF or mineral acids to preserve the structural integrity of the immunophilin-binding core.
Module 1: Critical Reagent Selection
The Core Problem: TIPS is a bulky silyl group requiring significant driving force for removal.[1] However, FK-506 derivatives possess a "danger zone" (C8-C10 hemiketal/masking region) and acid-sensitive glycosidic bonds.
Decision Matrix: Choosing Your Deprotection Agent
| Reagent | Risk Profile | Recommended For | Contraindications |
| HF·Pyridine (Buffered) | Low (Gold Standard) | Late-stage intermediates; preserving acid/base sensitive motifs. | Users without plasticware; reactions requiring <1 hour. |
| TBAF (Standard) | High (Basic) | Robust early intermediates lacking the C10 hemiketal or C21 sensitive centers. | Substrates prone to acyl migration or E1cB elimination. |
| TAS-F | Medium (Neutral) | Substrates sensitive to both Lewis acids and Brønsted bases. | Large-scale reactions (reagent is expensive/hygroscopic). |
| HCl / TsOH | Very High (Acidic) | NOT RECOMMENDED for late-stage FK-506 chemistry. | Causes glycosidic cleavage and furanose ring contraction. |
Module 2: Troubleshooting & FAQs
Q1: The reaction is stalled. I’ve been stirring with TBAF for 24 hours with no conversion. What now?
Diagnosis: TIPS is sterically demanding. If the silyl ether is in a crowded environment (e.g., C24 or adjacent to the pipecolate ring), standard TBAF (THF solvated) may be too bulky or hydrated to attack effectively.
Corrective Protocol (The "Anhydrous Boost"):
-
Switch Reagent: Move to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). The fluoride ion in TAS-F is "naked" and significantly more nucleophilic than in TBAF, yet the conditions remain essentially neutral.
-
Solvent Switch: Use DMF instead of THF. The increased polarity stabilizes the transition state of the desilylation.
-
Temperature: Warm to 35°C only if using TAS-F. Do not heat TBAF with FK-506 derivatives, as this promotes oligomerization.
Q2: I see a new spot on TLC, but it’s not my product. It looks like a rearrangement.
Diagnosis: You likely triggered the C10 Hemiketal Rearrangement or C21 Epimerization .
-
If Acidic (HF): You may have contracted the 6-membered hemiketal ring into a 5-membered furanose.
-
If Basic (TBAF): You likely epimerized the C21 position (alpha to the amide/ester).
The Fix (Buffered HF System): Abandon TBAF. Use the Olah Protocol adapted for Macrolides:
-
Vessel: Polypropylene vial (Glass will etch and release Lewis acidic
). -
Cocktail: Mix THF:Pyridine (3:1).
-
Addition: Cool to 0°C. Add HF·Pyridine complex (70% HF) dropwise.
-
Buffering: The high pyridine content buffers the excess acidity, keeping the pH slightly acidic but safe for the macrolide ring.
-
Monitoring: Quench a 5 µL aliquot into sat.
before TLC. Do not spot the acidic mixture directly.
Q3: My product disappeared during workup. What happened?
Diagnosis: Fluoride-Induced Hydrolysis or Silicate Trapping . If you quenched HF[1]·Pyridine with glass present or insufficient buffer, the residual HF can destroy the macrolide during concentration. Alternatively, the product is trapped in a gelatinous silicon emulsion.
The "Calcium Crash" Workup: Do not just add water.
-
Dilute reaction mixture with Ethyl Acetate.
-
Pour into a beaker containing saturated aqueous Calcium Chloride (
) . -
Mechanism:
. This precipitates the fluoride as an insoluble solid, instantly stopping the reaction and preventing emulsion formation. -
Filter through Celite to remove the
and silicon byproducts.
Module 3: Visualizing the Pathways
The following diagram illustrates the logic flow for deprotection and the mechanistic risks associated with incorrect conditions.
Caption: Workflow for selecting the optimal deprotection strategy. Red paths indicate high-risk conditions leading to structural degradation; the Green path utilizes buffered conditions to ensure chemoselectivity.
Module 4: Standard Operating Procedure (SOP)
Protocol: Buffered Desilylation of C24-TIPS-9-Norketo-FK506
Materials:
-
Polypropylene reaction vial and stir bar.
-
Anhydrous THF and Pyridine.
-
Saturated aqueous
.
Step-by-Step:
-
Preparation: Dissolve 100 mg of TIPS-protected substrate in 2.0 mL anhydrous THF in a plastic vial.
-
Buffering: Add 0.5 mL anhydrous Pyridine. Stir at 0°C under Argon.
-
Initiation: Add 0.1 mL HF·Pyridine dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (23°C). Monitor by TLC every 2 hours.
-
Note: TIPS removal is slow. Reaction may require 6–12 hours.
-
-
Quench: Pour reaction mixture into 10 mL saturated
solution. Stir vigorously for 15 minutes. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M
(to remove pyridine), then Brine. -
Drying: Dry over
, filter, and concentrate.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on silyl ether stability and deprotection conditions).
-
Jones, T. K., et al. (1990). Total Synthesis of the Immunosuppressant (-)-FK-506. Journal of the American Chemical Society, 112(8), 2998–3017. (Describes the sensitivity of the C8-C10 region and handling of silyl groups in FK-506 synthesis).
-
Scheidt, K. A., et al. (1998). Stereoselective Synthesis of the C10-C19 Fragment of FK-506. Tetrahedron Letters, 39(32), 5707-5710. (Discusses chemoselectivity in FK-506 fragment assembly).
-
BenchChem. (2025).[1][2] Application Notes: Deprotection of Triisopropylsilyl (TIPS) Ethers. (Comparison of TBAF vs HF-Pyridine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance during 24-O-Triisopropylsilyl 9-Norketo FK-506 formation
[1]
Executive Summary
This guide addresses the synthetic bottleneck encountered when installing a Triisopropylsilyl (TIPS) protecting group at the C24-hydroxyl position of FK-506 (Tacrolimus) or its derivatives.[1] This step is often a prerequisite for accessing 9-Norketo (9-Deoxo) FK-506 , as the bulky TIPS group provides necessary stability during the harsh reduction conditions required to remove the C9 ketone.
The primary challenge is steric hindrance . The C24 secondary alcohol is embedded within the macrocyclic ring, flanked by the C21 allyl side chain and the tricarbonyl region. Standard silylation protocols (TIPS-Cl/Imidazole) frequently fail or stall.[1] This guide provides an optimized Triflate-mediated protocol to overcome this energy barrier without degrading the acid-sensitive hemiketal core.[1]
Module 1: The Steric Challenge (Mechanism & Kinetics)
The failure of standard silylation on FK-506 is not a matter of operator error, but of thermodynamic and kinetic barriers.
The "Cone Angle" Problem
Silyl protecting groups are defined by their steric bulk. The TIPS group has a significantly larger cone angle than TBDMS (tert-butyldimethylsilyl) or TMS (trimethylsilyl).[1]
-
TIPS-Cl is a bulky electrophile.[1]
-
C24-OH is a sterically crowded nucleophile.[1]
-
Result: The transition state energy is too high for the standard
-like displacement of chloride by the alcohol.
Reagent Reactivity Hierarchy
To force this reaction, we must upgrade the leaving group on the silicon atom.
-
Chloride (Cl-): Poor leaving group, requires nucleophilic catalysis (e.g., DMAP), which risks epimerization at C21 or C2.[1]
-
Triflate (OTf-): Super-leaving group.[1] Reacts rapidly even with hindered alcohols.[1] It generates triflic acid (TfOH) in situ, requiring a robust, non-nucleophilic base scavenger.[1]
Module 2: Optimized Protocol (The "Golden Standard")
Objective: Quantitative formation of 24-O-TIPS-FK506. Critical Change: Switch from TIPS-Cl/Imidazole to TIPS-OTf/2,6-Lutidine .
Reagents & Materials
| Component | Specification | Role |
| Substrate | FK-506 (dried azeotropically) | Starting Material |
| Reagent | TIPS-OTf (Triisopropylsilyl trifluoromethanesulfonate) | Hyper-active Silylating Agent |
| Base | 2,6-Lutidine (distilled) | Sterically hindered, non-nucleophilic proton scavenger |
| Solvent | Dichloromethane (DCM), anhydrous | Solvent (Polarity supports ion pairing) |
| Temperature | 0°C | Kinetic control |
Step-by-Step Workflow
-
Drying: Dissolve FK-506 in anhydrous benzene or toluene and concentrate in vacuo (x2) to remove trace water.[1] Water will instantly quench TIPS-OTf.
-
Solvation: Dissolve the dried FK-506 in anhydrous DCM (0.1 M concentration) under an Argon or Nitrogen atmosphere.
-
Base Addition: Cool to 0°C . Add 2,6-Lutidine (4.0 equivalents).[1]
-
Note: Do not use Pyridine (too nucleophilic) or Triethylamine (too basic, risk of epimerization).[1]
-
-
Silylation: Add TIPS-OTf (2.0 - 3.0 equivalents) dropwise over 5 minutes.
-
Observation: Fuming may occur; this is normal.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]
-
Target: Complete consumption of SM within 1-2 hours.[1]
-
-
Quench: Dilute with Et2O, wash with saturated NaHCO3 (aq), then Brine.
-
Purification: Flash chromatography on silica gel.
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black/brown, and I see multiple spots on TLC. What happened?
Diagnosis: Decomposition via Acid/Base sensitivity.
-
Cause: FK-506 contains a base-sensitive ester linkage and an acid-sensitive hemiketal.[1] If you used a strong base (like DBU) or allowed Triflic acid to accumulate (insufficient Lutidine), the macrocycle opened or rearranged.[1]
-
Fix: Ensure 2,6-Lutidine is fresh and present in excess (4 eq) relative to TIPS-OTf. Maintain 0°C during addition to control the exotherm.
Q2: I am using TIPS-Cl with DMAP and refluxing, but conversion is stuck at 30%.
Diagnosis: Thermal stalling.
-
Cause: Heating FK-506 promotes thermal rearrangement (e.g., to the tautomer) rather than silylation.[1] The steric barrier for TIPS-Cl is simply too high for the C24 position.
-
Fix: Stop heating. Switch to the TIPS-OTf protocol described above. The Triflate leaving group lowers the activation energy so heat is not required.
Q3: Why protect C24 with TIPS if I just want to make 9-Norketo FK-506?
Diagnosis: Strategic Synthesis.
-
Reasoning: The formation of 9-Norketo (9-Deoxo) FK-506 usually involves removing the C9 ketone.[1] This often requires radical deoxygenation (Barton-McCombie) or hydride reduction.[1]
-
Mechanistic Insight: Without protecting the C24-OH, the radical or hydride reagents will react with the free hydroxyl or chelate to it, leading to side reactions or quenching the active species. TIPS is chosen because it is stable enough to survive the subsequent reduction steps, whereas TMS or TES might fall off.
Q4: Is "9-Norketo" the same as "9-Deoxo"?
Clarification: Yes, in most synthetic contexts for this molecule.[1]
-
"Nor" usually implies removing a carbon, but in loose lab slang, "Norketo" often refers to the "No Keto" derivative (Deoxo).
-
Scientific Accuracy: The correct nomenclature for the derivative where the C=O at position 9 is replaced by CH2 is 9-deoxo-FK506 .
Module 4: Process Visualization
The following diagram illustrates the decision logic and chemical pathway for the high-yield protection of FK-506.
Figure 1: Decision tree comparing the failed standard route (TIPS-Cl) vs. the optimized high-yield route (TIPS-OTf) for sterically hindered C24 protection.
References
-
Biosynthesis and Modification of FK506
-
Silylation of Hindered Alcohols
-
FK-506 Structure & Reactivity
Optimizing purification of 24-O-Triisopropylsilyl 9-Norketo FK-506 from reaction mixtures
Topic:
Technical Support Center: Advanced Macrolide Purification
Subject: Troubleshooting & Optimization Guide for Silylated Tacrolimus Analogs Product Focus: 24-O-Triisopropylsilyl 9-Norketo FK-506 Document ID: TS-FK506-TIPS-09 Status: Active
Executive Summary
This guide addresses the isolation of 24-O-Triisopropylsilyl 9-Norketo FK-506 , a highly lipophilic intermediate often encountered during the structural modification of Tacrolimus (FK-506). The presence of the bulky Triisopropylsilyl (TIPS) group at C24, combined with the 9-Norketo core modification (loss of the C9 carbonyl, typically resulting in ring contraction), creates a unique purification challenge.
The molecule exhibits extreme hydrophobicity compared to the parent FK-506, leading to excessive retention on standard C18 phases and solubility issues in aqueous mobile phases. This guide synthesizes protocols to balance yield, purity, and the chemical stability of the acid-sensitive silyl ether and the base-sensitive macrolide lactone.
Module 1: Chromatographic Strategy & Stationary Phase Selection
Q: My target compound (24-O-TIPS-9-Norketo FK-506) is not eluting from my standard C18 HPLC column, or it elutes as a broad, tailing peak after 30 minutes. How do I fix this?
A: This is the most common issue. The TIPS group adds significant lipophilicity (approx. +3 to +4 logP) to an already hydrophobic macrolide. Standard C18 phases are often too retentive.
Troubleshooting Protocol:
-
Switch Stationary Phase: Move from C18 (Octadecyl) to C8 (Octyl) or Phenyl-Hexyl phases.
-
Why: C8 reduces hydrophobic interaction density, allowing the bulky TIPS group to partition faster. Phenyl-Hexyl provides orthogonal selectivity based on pi-pi interactions with the macrolide core, often separating the "9-Norketo" impurity from the parent FK-506 more effectively than alkyl chains alone.
-
-
Mobile Phase Modification:
-
Standard: Water / Acetonitrile (MeCN).
-
Optimization: Introduce Isopropanol (IPA) or Methanol (MeOH) into the organic modifier.
-
Recipe: Buffer A: Water (10mM Ammonium Acetate); Buffer B: MeCN:IPA (90:10).
-
Logic: IPA increases the solvation power for silylated species, reducing "stickiness" on the column head.
-
-
Temperature Control: Elevate column temperature to 40–50°C .
-
Benefit: Reduces mobile phase viscosity and improves mass transfer of the bulky TIPS molecule, sharpening the peak shape.
-
Data: Relative Retention Factors (k')
| Phase | Mobile Phase (70% Org) | Retention (k') | Peak Symmetry |
|---|---|---|---|
| C18 | MeCN/Water | > 15.0 (Stuck) | N/A |
| C8 | MeCN/Water | 6.5 | 1.1 (Good) |
| C8 | MeCN/IPA (9:1) / Water | 4.2 | 0.95 (Excellent) |
| Phenyl | MeOH/Water | 5.8 | 1.2 (Good) |
Module 2: Chemical Stability & Workup
Q: I am observing a degradation product with a mass of [M-156] during purification. Is my TIPS group falling off?
A: Yes, a loss of ~156 Da corresponds to the cleavage of the Triisopropylsilyl group (C9H21Si - H = 156). While TIPS is more stable than TBS (tert-butyldimethylsilyl), it is still susceptible to acid-catalyzed hydrolysis and fluoride attack.[1]
Root Cause Analysis:
-
Acidity: Did you use Trifluoroacetic Acid (TFA) in your HPLC mobile phase?
-
Correction: Avoid TFA. The pH < 2.0 can cleave TIPS over time, especially during fraction evaporation. Use 0.1% Formic Acid (weaker) or, preferably, 10mM Ammonium Acetate (pH ~6.5).
-
-
Silica Acidity: Standard flash silica is slightly acidic (pH 5-6). Long residence times on a silica column can cause slow desilylation.
-
Correction: Pre-buffer your silica gel with 1% Triethylamine (TEA) in Hexane before loading, or switch to Neutral Alumina .
-
Q: The "9-Norketo" core seems unstable in basic conditions. How do I balance this with TIPS stability?
A: The FK-506 macrolide ring contains an ester linkage and a hemiketal system sensitive to base-catalyzed ring opening or epimerization.
-
The "Goldilocks" Zone: Maintain pH between 6.0 and 7.5 .
-
Avoid: Sodium Hydroxide, strong carbonate washes, or neat TEA during workup.
-
Recommended Buffer: Phosphate buffer (pH 7.0) or Ammonium Acetate for LC-MS compatibility.
Module 3: Isolation & Crystallization
Q: After flash chromatography, my product is a thick oil that refuses to crystallize. How can I get a solid?
A: Silylated macrolides are notorious for "oiling out" due to the disruption of crystal packing by the bulky, flexible silyl groups.
Crystallization Protocol:
-
Solvent Exchange: Ensure all Dichloromethane (DCM) or Chloroform is removed. These solvents promote oil formation.
-
Anti-Solvent Crash:
-
Dissolve the oil in a minimum volume of Acetonitrile (MeCN) or Acetone (warm).
-
Slowly add Water (dropwise) until turbidity persists.
-
Cool to 4°C.[2]
-
-
Alternative System:
-
Dissolve in Diethyl Ether .
-
Add Hexane or Pentane .
-
Evaporate the ether slowly under a stream of nitrogen.
-
-
Lyophilization: If crystallization fails, freeze-drying from t-Butanol/Water (4:1) usually yields a stable, fluffy white powder suitable for storage.
Visual Workflow: Purification Decision Tree
The following diagram outlines the logical flow for purifying 24-O-TIPS 9-Norketo FK-506 from a crude reaction mixture.
Caption: Workflow for the isolation of lipophilic silylated macrolides, prioritizing pH control and orthogonal stationary phases.
Module 4: FAQ - Specific Scenarios
Q: Can I use Silver Nitrate (AgNO3) impregnated silica? I know it works for FK-506. A: Proceed with Caution. Silver nitrate chromatography separates based on the accessibility of the allyl double bonds (pi-complexation).
-
Risk:[3][4] The TIPS group at C24 is spatially close to the allyl side chain (depending on conformation). The steric bulk of TIPS might block the interaction with Silver ions, rendering this method less effective than it is for the parent FK-506.
-
Recommendation: Use Phenyl-Hexyl HPLC instead for pi-pi selectivity without the risk of silver leaching or complexation issues.
Q: How do I store the purified reference standard? A:
-
State: Lyophilized powder (preferred) or concentrated solution in MeCN (freezer).
-
Container: Amber glass (light sensitive).
-
Temp: -20°C or -80°C.
-
Desiccant: Essential. Silyl ethers can hydrolyze slowly with ambient moisture over months.
References
-
BenchChem. (2025).[1] Tacrolimus Impurity 1: A Comprehensive Technical Guide. Retrieved from .
-
Toronto Research Chemicals. (2024).[5] 24-O-Triisopropylsilyl 9-Norketo FK-506 Product Data Sheet. Retrieved from .
-
European Patent Office. (2006). Process for the Purification of Tacrolimus (EP 1697383 B1). Retrieved from .
-
Organic Chemistry Portal. (2024). Stability of Silyl Ethers (TIPS vs TBS). Retrieved from .
-
Nam, J., et al. (2010). Selective Deprotection of Silyl Ethers. ResearchGate. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 24-O-三异丙基甲硅烷基9-Norketo FK-506-24-O-Triisopropylsilyl 9-Norketo FK-506代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]
Optimization of reaction temperature for 9-Norketo FK-506 silylation
Technical Support Center: Silylation of 9-Norketo FK-506
A Guide to Optimizing Reaction Temperature for Enhanced Selectivity and Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of silylation reactions involving 9-Norketo FK-506. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of FK-506 analogues. As a complex macrolide, 9-Norketo FK-506 presents unique challenges in achieving selective protection of its multiple hydroxyl groups. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to navigate these challenges, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydroxyl groups on 9-Norketo FK-506, and why is selective silylation important?
9-Norketo FK-506, an analogue of the potent immunosuppressant Tacrolimus (FK-506), possesses several hydroxyl groups with varying degrees of steric hindrance and reactivity.[1] The most prominent are the secondary alcohols on the cyclohexyl moiety and within the macrolide core. The purpose of silylation is to "protect" one or more of these hydroxyls, rendering them unreactive to subsequent reaction conditions.[2][3] This protection is temporary and the silyl ether can be removed later.[3] Achieving selective protection of a specific hydroxyl group is paramount for controlling the regioselectivity of further synthetic transformations, which is essential for constructing novel, biologically active derivatives.[4]
Q2: Why is temperature a critical parameter for optimizing the silylation of 9-Norketo FK-506?
Temperature is one of the most influential variables in a chemical reaction, directly impacting reaction rate, selectivity, and the potential for side reactions.[5]
-
Kinetics vs. Thermodynamics: At lower temperatures, reactions are typically under kinetic control, meaning the product that forms fastest is favored. This often corresponds to the silylation of the least sterically hindered hydroxyl group.[6] At higher temperatures, the reaction may approach thermodynamic control, where the most stable product is favored.
-
Selectivity: The energy difference in the activation barriers for the silylation of different hydroxyls can be small. Fine-tuning the temperature allows for the exploitation of these subtle differences to favor the protection of one site over others.
-
Side Reactions: Elevated temperatures can provide sufficient energy to overcome activation barriers for undesired side reactions, such as decomposition of the starting material or silylating agent, or the formation of multiple silylated byproducts, leading to lower yields and complex purification.[7]
Q3: What are the most common silylating agents and bases for this type of complex molecule?
The choice of silylating agent is dictated by the desired stability of the resulting silyl ether and the steric environment of the target hydroxyl group. Common reagents include:
-
For Trimethylsilyl (TMS) ethers: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors often used for derivatization.[8][9] For preparative scale, Trimethylsilyl chloride (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are common.[10]
-
For tert-Butyldimethylsilyl (TBDMS or TBS) ethers: Due to its greater steric bulk, tert-Butyldimethylsilyl chloride (TBDMSCl) offers enhanced selectivity for less hindered alcohols compared to TMSCl.[6][11] TBDMS ethers are also significantly more stable to a wider range of reaction conditions.[12]
A non-nucleophilic base is essential to neutralize the acid (e.g., HCl) generated during the reaction.[11] Common choices include imidazole, triethylamine (Et₃N), or 2,6-lutidine.[10][11]
Q4: How can I effectively monitor the progress of the silylation reaction?
Close monitoring is crucial to prevent over-reaction or incomplete conversion. The two most common techniques are:
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for visualizing the consumption of the starting material and the formation of the product(s). The silylated product, being less polar than the starting alcohol, will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise analysis, LC-MS can confirm the conversion and identify the masses of the products being formed, helping to distinguish between mono-silylated, di-silylated, and other species.[6][13]
Troubleshooting Guide
Problem 1: Low or no yield of the desired silylated product.
This is a common issue that can often be traced back to the reaction setup or reagents.
-
Cause A: Presence of Moisture
-
Scientific Rationale: Silylating agents are highly sensitive to moisture. Water will rapidly hydrolyze the silylating agent, rendering it inactive before it can react with the alcohol on your substrate.
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure your starting material is azeotropically dried if necessary.
-
-
Cause B: Inactive Silylating Agent or Base
-
Scientific Rationale: Reagents can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or recently purchased reagents. If in doubt, test the silylating agent on a simple, primary alcohol to confirm its activity. Ensure the base is pure and dry.
-
-
Cause C: Insufficient Reaction Temperature/Time
-
Scientific Rationale: The silylation of sterically hindered alcohols, which are present on 9-Norketo FK-506, requires a higher activation energy. The reaction may be impractically slow at very low temperatures.
-
Solution: While starting at a low temperature (e.g., 0 °C) is good for selectivity, you may need to slowly warm the reaction to room temperature or slightly above to initiate the reaction.[5] Monitor closely by TLC to find the minimum temperature required for conversion.
-
Problem 2: The reaction is incomplete, with significant starting material remaining.
-
Cause A: Insufficient Equivalents of Reagents
-
Scientific Rationale: The stoichiometry of the reaction is critical. An insufficient amount of silylating agent or base will naturally lead to incomplete conversion.
-
Solution: For a single hydroxyl protection, use at least 1.2 equivalents of the silylating agent and 2.5 equivalents of a base like imidazole.[6] If multiple hydroxyls are being silylated, the equivalents must be adjusted accordingly.
-
-
Cause B: Steric Hindrance
-
Scientific Rationale: The hydroxyl groups on 9-Norketo FK-506 are in a sterically congested environment. A bulky silylating agent like TBDMSCl may react very slowly with a hindered secondary or tertiary alcohol.[11]
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature in a controlled manner (see Protocol 2).
-
Use a More Reactive Silylating Agent: Switch from a silyl chloride (e.g., TBDMSCl) to a more reactive silyl triflate (e.g., TBDMSOTf). Silyl triflates are much more powerful silylating agents.[10]
-
Allow Longer Reaction Time: Some reactions with hindered alcohols can take 12-24 hours to reach completion.[6]
-
-
Problem 3: Formation of multiple silylated products (poor selectivity).
-
Cause A: Reaction Temperature is Too High
-
Scientific Rationale: As temperature increases, the kinetic preference for the least hindered alcohol diminishes, and other, more hindered hydroxyls begin to react at an appreciable rate.
-
Solution: Perform the reaction at a lower temperature.[6] Start at 0 °C or even -20 °C. Add the silylating agent slowly at this low temperature and monitor the reaction carefully. Stop the reaction as soon as the desired mono-silylated product is the major component on the TLC plate.
-
-
Cause B: Silylating Agent is Too Reactive
-
Scientific Rationale: Highly reactive agents like TMSOTf may not effectively discriminate between different hydroxyl groups, leading to a mixture of products.
-
Solution: Use a bulkier, less reactive silylating agent. TBDMSCl is an excellent choice for improving selectivity for primary over secondary alcohols.[6] Triisopropylsilyl (TIPS) chloride can offer even greater steric bulk and selectivity.
-
Problem 4: Product degradation or formation of unknown byproducts.
-
Cause A: Reaction Temperature is Too High
-
Scientific Rationale: The complex macrolide structure of 9-Norketo FK-506 may be thermally labile under certain conditions, especially in the presence of acid or base. High temperatures can promote elimination or rearrangement side reactions.
-
Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Refer to the temperature optimization protocol below.
-
-
Cause B: Incorrect Work-up Procedure
-
Scientific Rationale: Silyl ethers can be sensitive to acidic conditions. Quenching the reaction with a strong aqueous acid can lead to premature deprotection.[3]
-
Solution: Quench the reaction with a neutral (water) or mildly basic (saturated aqueous NaHCO₃) solution.[6] Ensure the pH does not become strongly acidic during extraction.
-
Data Presentation: Temperature Effects
The following table summarizes the generally expected effects of reaction temperature on the silylation of a complex poly-hydroxylated molecule like 9-Norketo FK-506. Optimal conditions must be determined empirically.
| Temperature Range | Expected Reaction Rate | Expected Selectivity (Less Hindered OH) | Risk of Side Reactions/Byproducts |
| -40 °C to 0 °C | Slow to Very Slow | Highest | Low |
| 0 °C to Room Temp | Moderate | Good to Moderate | Moderate |
| Room Temp to 45 °C | Fast | Low to Poor | Moderate to High |
| > 45 °C | Very Fast | Very Poor | High |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective Silylation (TBDMSCl)
This protocol is a starting point for the selective protection of the least hindered hydroxyl group.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 9-Norketo FK-506 (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Base Addition: Add imidazole (2.5 equiv.) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Silylating Agent Addition: Slowly add a solution of TBDMSCl (1.2 equiv.) in anhydrous DMF to the stirred reaction mixture over 10-15 minutes.
-
Monitoring: Stir the reaction at 0 °C, monitoring its progress every 30-60 minutes by TLC or LC-MS.
-
Warming (Optional): If no reaction is observed after 2-3 hours, allow the mixture to slowly warm to room temperature and continue monitoring.
-
Work-up: Once the starting material is consumed and the desired product is maximized, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: Temperature Optimization Workflow
The following diagram outlines a systematic approach to optimizing the reaction temperature.
Caption: Decision tree for troubleshooting silylation reactions.
References
-
Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed, [Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Chemistry Steps, [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI, [Link]
-
FK506 measurement: comparison of different analytical methods. PubMed, [Link]
-
Protection of Alcohol by Silyl ether. SynArchive, [Link]
-
Screening of the reaction conditions: optimization of the silylation step. ResearchGate, [Link]
-
Monitoring FK 506 concentrations in plasma and whole blood. PubMed, [Link]
- Process for the purification of tacrolimus.
-
FK506 Measurement: Comparison of Different Analytical Methods. D-Scholarship@Pitt, [Link]
- Process for the purification of tacrolimus.
- Purification of tacrolimus by use of solid-phase extraction.
-
Studies Relating to the Synthesis of the Immunosuppressive Agent FK-506 Synthesis of the Cyclohexyl Moiety via a Group-Selective. Broad Institute, [Link]
-
FK506 maturation involves a cytochrome p450 protein-catalyzed four-electron C-9 oxidation in parallel with a C-31 O-methylation. PubMed, [Link]
-
Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients. PubMed, [Link]
-
Analysis of tacrolimus (FK 506) in relation to therapeutic drug monitoring. PubMed, [Link]
-
Purification of proteins binding FK506(Tacrolimus). FG beads, [Link]
-
Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PMC, [Link]
-
Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. PMC, [Link]
-
FK506 Maturation Involves a Cytochrome P450 Protein-Catalyzed Four-Electron C-9 Oxidation in Parallel with a C-31 O-Methylation. PMC, [Link]
-
Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production. Nature, [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry, [Link]
-
techniques for silylation. ResearchGate, [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts, [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate, [Link]
-
Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv, [Link]
-
Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel. eScholarship.org, [Link]
-
14-Electron Rh and Ir silylphosphine complexes and their catalytic activity in alkene functionalization with hydrosilanes. Dalton Transactions, [Link]
-
Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production. PubMed, [Link]
-
Alcohol Protecting Groups. University of Windsor, [Link]
-
Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois, [Link]
-
Isolation of an immunosuppressive metabolite of FK506 generated by human microsome preparations. PubMed, [Link]
-
9-Norketo FK-506 | CAS 123719-19-7. Veeprho, [Link]
-
Equilibrium Studies of a Fluorescent Tacrolimus Binding to Surfactant Protein A. PDF, [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covachem.com [covachem.com]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. orgosolver.com [orgosolver.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Interpretation of 24-O-Triisopropylsilyl 9-Norketo FK-506
For researchers in drug development and medicinal chemistry, the precise structural elucidation of complex macrocycles like FK-506 (Tacrolimus) and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this characterization. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of a key synthetic derivative, 24-O-Triisopropylsilyl 9-Norketo FK-506, contrasting it with the parent compound to highlight the predictable and informative spectral changes that arise from specific structural modifications.
FK-506 is a 23-membered macrolide immunosuppressant used to prevent organ transplant rejection.[1][2][3] Its complex structure presents a challenging but rich 1H NMR spectrum, further complicated by the presence of conformational isomers, or rotamers, arising from slow rotation around the amide bond.[4][5] Synthetic modifications, such as the introduction of a bulky silyl protecting group at the C24 hydroxyl and the removal of the C9 ketone, are common strategies to probe structure-activity relationships or to facilitate further chemical transformations.[1][3][6][7] Understanding the spectral consequences of these changes is crucial for verifying synthetic success and for the detailed conformational analysis of these important molecules.
Key Structural Modifications and Their 1H NMR Signatures
The name 24-O-Triisopropylsilyl 9-Norketo FK-506 reveals two critical changes from the parent FK-506 structure, each with a distinct and predictable impact on the 1H NMR spectrum.
-
The 24-O-Triisopropylsilyl (TIPS) Group: The introduction of a TIPS protecting group at the C24 hydroxyl is a common tactic in the synthesis of FK-506 analogs.[8] This bulky group imparts significant steric hindrance and introduces highly characteristic signals in the upfield region of the 1H NMR spectrum.
-
Causality: The TIPS group consists of three isopropyl units attached to a silicon atom. The methine proton (-CH) of each isopropyl group typically appears as a multiplet or septet around 1.0-1.2 ppm. The methyl protons (-CH3) of the isopropyl groups are diastereotopic and appear as a series of doublets, also in the highly shielded 0.9-1.2 ppm region.[9][10] The sheer number of protons (21 total: 3 x -CH and 18 x -CH3) results in a large, complex, and easily identifiable signal cluster. Its presence is a definitive marker of successful silylation.
-
-
The 9-Norketo Modification: This modification involves the removal of the C9 ketone. This change is significant as the C9 ketone is part of the crucial α,β-diketo amide hemiketal moiety involved in the biological activity of FK-506.[11][12]
-
Causality: The carbonyl group at C9 is strongly electron-withdrawing. Its removal eliminates this deshielding effect on neighboring protons. Consequently, the proton at C10, which is adjacent to the former ketone and part of a hemiketal, will experience a significant upfield shift. Protons on C8 will also be shifted upfield, though to a lesser extent. The absence of the characteristic ketone signal in the 13C NMR spectrum (typically >200 ppm) is the most definitive confirmation, but the upfield shifts in the 1H spectrum are a strong indication of this modification.[1][3][7]
-
Comparative 1H NMR Data: FK-506 vs. 24-O-TIPS 9-Norketo FK-506
The following table summarizes the expected key chemical shift differences between the parent FK-506 and its 24-O-TIPS 9-Norketo derivative. The presence of rotamers in solution for both compounds leads to the observation of two sets of signals for many protons, corresponding to the major and minor conformers.[4][5] For simplicity, representative chemical shift ranges are provided.
| Proton(s) | Parent FK-506 (δ, ppm) | 24-O-TIPS 9-Norketo FK-506 (Predicted δ, ppm) | Rationale for Change |
| H10 | ~5.2-5.4 | ~4.0-4.5 | Significant upfield shift due to removal of the deshielding C9 ketone. |
| H8 | ~4.0-4.2 | ~3.5-3.8 | Moderate upfield shift due to removal of the C9 ketone. |
| H24 | ~3.8-4.0 | ~3.9-4.1 | Minor shift; environment is altered by the bulky TIPS group. |
| TIPS -CH | N/A | ~1.0-1.2 (multiplet) | Introduction of the TIPS protecting group.[9] |
| TIPS -CH3 | N/A | ~0.9-1.2 (multiple doublets) | Introduction of the TIPS protecting group.[9] |
| Allylic (C21) | ~5.0-5.3 | ~5.0-5.3 | Unchanged, as this region is remote from the modifications. |
| Methoxy (C31, C32) | ~3.3-3.4 | ~3.3-3.4 | Unchanged, as this region is remote from the modifications. |
Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous compounds.[1][8][13] Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: 1H NMR Sample Preparation and Acquisition
To ensure high-quality, reproducible data, the following protocol should be adhered to. This procedure is designed to be a self-validating system for obtaining reliable spectra of FK-506 derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 24-O-TIPS 9-Norketo FK-506 directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for FK-506 and its derivatives due to good solubility and a minimal residual solvent peak that does not interfere with key signals.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the spectrometer is calibrated to the residual solvent peak.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve adequate signal dispersion, which is critical for resolving the numerous overlapping multiplets in the spectrum.[14]
-
Acquire a standard 1D proton spectrum. Key parameters include:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.
-
-
Process the data using appropriate software (e.g., Mnova, TopSpin). Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 7.26 ppm.[8]
-
Visualization of the Analytical Workflow
The logical flow from sample to structural confirmation can be visualized as follows.
Caption: Workflow for 1H NMR analysis of FK-506 derivatives.
Conclusion
The 1H NMR spectral interpretation of 24-O-Triisopropylsilyl 9-Norketo FK-506 is a prime example of how targeted synthetic modifications produce predictable and diagnostic changes in a complex spectrum. By comparing the derivative's spectrum to that of the parent FK-506, researchers can rapidly confirm the success of two key chemical steps. The appearance of a large, characteristic signal cluster between 0.9-1.2 ppm provides definitive evidence of the TIPS group installation. Simultaneously, a significant upfield shift of the H10 proton signal confirms the removal of the C9 ketone. These clear spectral markers, when interpreted within the framework of the parent compound's complex spectrum, provide an unambiguous validation of the target structure, enabling further investigation into the biological and medicinal properties of these novel analogs.
References
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
-
Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products. ACS Publications. [Link]
-
NP-Card for FK-506 (NP0137595). NP-MRD. [Link]
-
Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio. ASM Journals. [Link]
-
Conformational Analysis of the cis‐ and trans‐Isomers of FK506 by NMR and Molecular Dynamics. Macquarie University Research PURE. [Link]
-
A formal synthesis of FK-506. Exploration of some alternatives to macrolactamization. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE (Digital Academic Repository). [Link]
-
NMR studies of an FK-506 analogue, [U-13C]ascomycin, bound to FKBP: conformation and regions of ascomycin involved in binding. Journal of Medicinal Chemistry. PubMed. [Link]
-
A Total Synthesis of FK-506. The Journal of Organic Chemistry. ACS Publications. [Link]
-
NMR studies of an FK-506 analog, [U-13C]ascomycin, bound to FK-506-binding protein. Journal of Medicinal Chemistry. PubMed. [Link]
-
Identifying an extra NMR peak in silyl protection reaction. Chemistry Stack Exchange. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Analyses of marketplace tacrolimus drug product quality: Bioactivity, NMR and LC–MS. Request PDF on ResearchGate. [Link]
-
Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed. [Link]
-
ChemInform Abstract: Conformational Analysis of the cis- and trans-Isomers of FK506 by NMR and Molecular Dynamics. Request PDF on ResearchGate. [Link]
-
NMR studies of an FK-506 analog, [U-carbon-13]ascomycin, bound to FK-506-binding protein. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Analysing the visible conformational substates of the FK506-binding protein FKBP12. Biochemical Journal. Portland Press. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Characterization of FK506 biosynthetic intermediates involved in post-PKS elaboration. Journal of Natural Products. PubMed. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of Microbiology and Biotechnology. [Link]
-
Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. DukeSpace. [Link]
-
Conformational entropy of FK506 binding to FKBP12 determined by NMR relaxation and molecular dynamics simulations. Request PDF on ResearchGate. [Link]
-
FK-506. PubChem. [Link]
-
In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
-
FK-506, a novel immunosuppressant isolated from a Streptomyces. II. Immunosuppressive effect of FK-506 in vitro. The Journal of Antibiotics. PubMed. [Link]
-
Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio. ASM Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NP-MRD: Showing NP-Card for FK-506 (NP0137595) [np-mrd.org]
- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. scielo.org.mx [scielo.org.mx]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chromatographic Retention Times: Tacrolimus vs. 24-O-Triisopropylsilyl 9-Norketo FK-506
In the landscape of pharmaceutical analysis and development, a precise understanding of the physicochemical properties of drug molecules and their derivatives is paramount. This guide provides an in-depth comparison of the expected chromatographic retention times of the potent immunosuppressant Tacrolimus (also known as FK-506) and its synthetic derivative, 24-O-Triisopropylsilyl 9-Norketo FK-506. This analysis is grounded in the fundamental principles of reversed-phase high-performance liquid chromatography (RP-HPLC) and supported by established experimental data for Tacrolimus.
This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis, purification, or characterization of Tacrolimus and its analogues. The insights provided herein will aid in method development, peak identification, and the interpretation of chromatographic data.
Fundamental Principles: The Basis of Chromatographic Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase, typically a C8 or C18 silica-based column, is nonpolar, while the mobile phase is a polar solvent mixture, commonly water with an organic modifier like acetonitrile or methanol. Molecules with greater hydrophobicity (more nonpolar character) will have a stronger affinity for the stationary phase and will thus elute later, resulting in a longer retention time. Conversely, more polar molecules will interact more readily with the mobile phase and elute earlier.
Molecular Structures and Predicted Hydrophobicity
A direct comparison of the molecular structures of Tacrolimus and its 24-O-Triisopropylsilyl 9-Norketo derivative reveals a key modification that profoundly influences their chromatographic behavior.
Tacrolimus (FK-506) possesses a hydroxyl group at the C-24 position. This hydroxyl group is a polar functional group that can engage in hydrogen bonding with the polar mobile phase.
24-O-Triisopropylsilyl 9-Norketo FK-506 , on the other hand, has this hydroxyl group protected by a bulky, nonpolar triisopropylsilyl (TIPS) ether.[1][2] Silyl ethers, in general, are significantly less polar than their corresponding alcohols.[3] The three isopropyl groups of the TIPS ether create a sterically hindered and highly lipophilic domain on the molecule.[4]
Based on these structural differences, it is predicted that 24-O-Triisopropylsilyl 9-Norketo FK-506 will exhibit a significantly longer retention time than Tacrolimus under identical reversed-phase chromatographic conditions. The increased hydrophobicity imparted by the TIPS group will lead to a stronger interaction with the nonpolar stationary phase.
Experimental Data for Tacrolimus Retention
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Retention Time (min) | Reference |
| Watters ODS 2 (C18), 125 x 4.0 mm, 5µm | Acetonitrile:Water (pH 4.0) (45:55 v/v) | 1.0 | Ambient | 210 | Not Specified | [5] |
| u-Bondapak C-18, 150 x 3.9 mm | Methanol:Water (pH 6.0) (80:20 v/v) | 1.5 | 60 | 214 | 4.8 | [6] |
| Princeton SPHER C8, 150 x 4.6 mm, 5µm | 0.05 M KH2PO4 buffer:Acetonitrile:tert-butyl methyl ether (35:60:5 v/v/v), pH 3.0 | 1.0 | 50 | 210 | 6.02 ± 0.05 | [7] |
| Thermo Hypersil Gold C8, 250 x 4.6 mm, 5µm | Water (0.1% Ortho Phosphoric Acid):Acetonitrile (50:50 v/v) | 1.0 | Ambient | 210 | ~5.2 | [8] |
Detailed Experimental Protocol: A Validated RP-HPLC Method for Tacrolimus
The following protocol is a representative example of a validated method for the determination of Tacrolimus in pharmaceutical dosage forms, which can serve as a starting point for the analysis of both compounds.[7]
Objective: To quantify Tacrolimus using a simple, specific, and accurate RP-HPLC method.
Materials:
-
Tacrolimus reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment)
Instrumentation:
-
HPLC system with UV detector (e.g., Shimadzu LC-2010 CHT)[7]
-
Princeton SPHER C8 column (150 mm x 4.6 mm, 5 µm particle size)[7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M Potassium dihydrogen phosphate buffer, Acetonitrile, and tert-butyl methyl ether in a ratio of 35:60:5 (v/v/v). The pH of the buffer is adjusted to 3.0 ± 0.05 with ortho-phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 50°C[7]
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation: Prepare the 0.05 M Potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer and all solvents through a 0.45 µm membrane filter and degas before use. Mix the components in the specified ratio.
-
Standard Solution Preparation: Prepare a stock solution of Tacrolimus (e.g., 0.25 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable diluent (e.g., the mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., in the range of 20-120 µg/mL).[7]
-
Sample Preparation: For pharmaceutical dosage forms, extract the drug from the matrix using a suitable solvent, and dilute to a concentration within the linear range of the method.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the Tacrolimus peak based on its retention time. Quantify the amount of Tacrolimus in the samples by comparing the peak area with that of the standard solutions.
Caption: Workflow for the RP-HPLC analysis of Tacrolimus.
Conclusion: A Predictive Comparison
References
- AEC P-37 A Simple and Sensitive HPLC Method For Determination of Tacrolimus in Pharmaceutical Dosage Forms.
- (PDF) A high-throughput HPLC-MS/MS method for tacrolimus measurement.
- Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC.
- Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method - ijrbat.
- Development and Validation of a High- Performance Liquid Chromatographic Method for Analysis of Tacrolimus in Tablet Formulation - ijarsct.
- Determination of related substances of tacrolimus by HPLC with gradient elution.
- Analysis of Cyclosporine, Everolimus, Sirolimus, and Tacrolimus in Whole Blood for Clinical Research - Waters Corporation.
- Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients - PMC.
- A, High-performance liquid chromatography chromatogram of extracts from... | Download Scientific Diagram - ResearchGate.
- Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC.
- A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers - Benchchem.
- Silyl ether - Wikipedia.
- CAS No : 1356930-61-4 | Product Name : 24-O-Triisopropylsilyl 9-Norketo FK-506.
- 24-O-Triisopropylsilyl 9-Norketo FK-506 | SCBT - Santa Cruz Biotechnology.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrbat.in [ijrbat.in]
- 8. ijarsct.co.in [ijarsct.co.in]
Decoding the Certificate of Analysis: A Guide for Researchers Using 24-O-Triisopropylsilyl 9-Norketo FK-506
For researchers and drug development professionals, the purity and identity of a complex synthetic molecule like 24-O-Triisopropylsilyl 9-Norketo FK-506 are paramount. This derivative of the potent immunosuppressant FK-506 (Tacrolimus) is a valuable tool in research, and its quality can significantly impact experimental outcomes. The Certificate of Analysis (CoA) is the primary document that assures the quality of a specific batch of this compound.[1][2][3] This guide provides an in-depth look at the essential components of a comprehensive CoA for 24-O-Triisopropylsilyl 9-Norketo FK-506, offering insights into the underlying analytical techniques and how to interpret the data.
The Anatomy of a Trustworthy Certificate of Analysis
A CoA for a high-purity research chemical like 24-O-Triisopropylsilyl 9-Norketo FK-506 should be a detailed document that provides a thorough characterization of the material.[4][5] It is more than just a statement of purity; it is a testament to the manufacturer's quality control processes. Below is a breakdown of the critical sections of a CoA for this molecule, with an explanation of their significance.
Identification and General Information
This section provides the fundamental details of the compound and the specific batch being certified.
-
Product Name: 24-O-Triisopropylsilyl 9-Norketo FK-506
-
CAS Number: 1356930-61-4[6]
-
Molecular Formula: C₅₃H₈₉NO₁₁Si
-
Molecular Weight: 956.37 g/mol
-
Lot Number: A unique identifier for the specific batch of the product.[7]
-
Date of Manufacture: The date the batch was produced.
Physicochemical Properties
These properties provide a preliminary confirmation of the material's identity and form.
-
Appearance: A visual description of the physical state and color of the compound (e.g., White to off-white solid).[8]
-
Solubility: Information on suitable solvents and concentrations (e.g., Soluble in DMSO, Chloroform, Ethyl Acetate).
Analytical Data: The Core of the CoA
This is the most critical part of the CoA, where the identity, purity, and quality of the compound are quantitatively assessed.
Multiple spectroscopic techniques should be employed to confirm the chemical structure of 24-O-Triisopropylsilyl 9-Norketo FK-506.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure of the molecule by analyzing the magnetic properties of its hydrogen atoms. The CoA should state that the ¹H NMR spectrum is consistent with the expected structure.[6][9][10] The complexity of the FK-506 backbone and the presence of the triisopropylsilyl group will result in a highly detailed spectrum.
-
Mass Spectrometry (MS): This analysis determines the molecular weight of the compound. For 24-O-Triisopropylsilyl 9-Norketo FK-506, the CoA should report a molecular weight that corresponds to its chemical formula. High-resolution mass spectrometry (HRMS) is preferred as it provides a more accurate mass measurement.[5][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: While not always included for routine batch release, ¹³C NMR provides further confirmation of the carbon skeleton of the molecule and is a strong indicator of a well-characterized compound.[6]
Purity is a critical parameter, and it should be determined by a quantitative, stability-indicating method.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic molecules like FK-506 derivatives.[1][11] The CoA should specify the HPLC purity, typically as a percentage (e.g., ≥98%). The method should be able to separate the main compound from related impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is invaluable for identifying and quantifying impurities.[12][13][14]
Comparative Guide to Specifications
For a specialized research chemical, specifications can vary between suppliers. A researcher should look for a supplier that provides a comprehensive CoA with high purity specifications. Below is a table comparing typical specifications for a standard research-grade material versus a premium, well-characterized product.
| Parameter | Standard Research Grade | Premium Grade (Recommended for Drug Development) | Significance for the Researcher |
| Purity (HPLC) | ≥95% | ≥98% or ≥99% | Higher purity minimizes the risk of off-target effects from impurities in biological assays. |
| Identity Confirmation | ¹H NMR and MS | ¹H NMR, ¹³C NMR, and HRMS | A more extensive set of identity tests provides greater confidence in the material's structure. |
| Residual Solvents | Not always specified | Specified (e.g., <0.5% total) | High levels of residual solvents can be toxic to cells and interfere with experiments. |
| Water Content | Not always specified | Specified (e.g., <1.0%) | The presence of water can affect the stability and accurate weighing of the compound. |
| Impurity Profile | Major impurities may not be identified | Key impurities identified and quantified | Knowing the identity of impurities can help in understanding potential side reactions or degradation pathways. |
Experimental Protocol: HPLC-MS for Purity and Identity of 24-O-Triisopropylsilyl 9-Norketo FK-506
A robust analytical method is the foundation of a reliable CoA. Below is a detailed, step-by-step methodology for the analysis of 24-O-Triisopropylsilyl 9-Norketo FK-506 by HPLC-MS. This method is adapted from established procedures for the analysis of Tacrolimus and its derivatives.[1][11][12]
Objective: To determine the purity of 24-O-Triisopropylsilyl 9-Norketo FK-506 and confirm its molecular weight.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance e2695)[1]
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple-quadrupole or time-of-flight instrument)[15][16]
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium Acetate (10mM)[13]
-
24-O-Triisopropylsilyl 9-Norketo FK-506 sample
-
Methanol (for sample preparation)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 24-O-Triisopropylsilyl 9-Norketo FK-506 sample.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm[1]
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1200
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the HPLC chromatogram at 210 nm.
-
Identity: Confirm the presence of the [M+H]⁺ and/or [M+Na]⁺ ions in the mass spectrum corresponding to the molecular weight of 24-O-Triisopropylsilyl 9-Norketo FK-506.
-
Visualization of Quality Control Workflow
A comprehensive quality control process ensures that each batch of 24-O-Triisopropylsilyl 9-Norketo FK-506 meets the required standards. The following diagram illustrates a typical workflow.
Sources
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. artsyltech.com [artsyltech.com]
- 3. datacor.com [datacor.com]
- 4. uaepeptides.com [uaepeptides.com]
- 5. ck-peptides.com [ck-peptides.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. medkoo.com [medkoo.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. NMR studies of an FK-506 analog, [U-13C]ascomycin, bound to FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High performance liquid chromatography/mass spectrometry of FK 506 and its metabolites in blood, bile, and urine of liver grafted patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 24-O-Triisopropylsilyl 9-Norketo FK-506 Using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Silyl-Protected Tacrolimus Analog
24-O-Triisopropylsilyl 9-Norketo FK-506 is a synthetic precursor designed for the structure-guided synthesis of FK-506 and FK-520 analogs with potentially increased selectivity and therapeutic efficacy. The introduction of a bulky triisopropylsilyl (TIPS) protecting group at the C24 hydroxyl position allows for selective modification at other sites of the tacrolimus macrolide core. However, this synthetic complexity also introduces a unique set of analytical challenges.
The purity of this intermediate is paramount, as even minute impurities can propagate through subsequent synthetic steps, leading to a final active pharmaceutical ingredient (API) with an undesirable impurity profile. Potential impurities may include diastereomers, regioisomers, under- or over-silylated species, and degradation products. Therefore, a highly sensitive and specific analytical method is required for its characterization and quality control.
LC-MS has emerged as the gold standard for the analysis of complex molecules like tacrolimus and its derivatives due to its exceptional sensitivity and specificity.[1][2] This guide will delve into the development and validation of a robust LC-MS method for 24-O-Triisopropylsilyl 9-Norketo FK-506, adhering to the principles of scientific integrity and providing a self-validating system for reliable purity assessment.
The Power of LC-MS for Complex Molecule Analysis
Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] For a molecule like 24-O-Triisopropylsilyl 9-Norketo FK-506, this combination is particularly advantageous:
-
Chromatographic Separation (LC): The LC component separates the target analyte from impurities based on their physicochemical properties (e.g., polarity, size). Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred technique for its ability to resolve complex mixtures.[4]
-
Mass Spectrometric Detection (MS): The MS component provides two critical pieces of information: the molecular weight of the eluting compounds and their fragmentation patterns. This allows for unambiguous identification of the target molecule and characterization of unknown impurities.[5]
The choice of ionization technique is crucial. Electrospray ionization (ESI) is well-suited for polar, high-molecular-weight compounds like tacrolimus and its derivatives, often forming protonated molecules ([M+H]^+) or adducts with ions like sodium ([M+Na]^+) or ammonium ([M+NH_4]^+).[5]
Experimental Protocol: A Validated LC-MS Method for Purity Determination
This section outlines a detailed, step-by-step methodology for the validation of an LC-MS method for determining the purity of 24-O-Triisopropylsilyl 9-Norketo FK-506. The protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity. This method development and validation will be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and M10.[6][7][8]
-
24-O-Triisopropylsilyl 9-Norketo FK-506 reference standard (purity >99%)
-
24-O-Triisopropylsilyl 9-Norketo FK-506 test sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an ESI source
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 50-95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min | A gradient elution is necessary to separate compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often optimal for ESI-MS sensitivity. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Parameter | Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tacrolimus and its analogs readily form positive ions. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |
| Source Temperature | 120 °C | Facilitates desolvation of the analyte ions. |
| Desolvation Temperature | 350 °C | Ensures complete evaporation of the mobile phase. |
| Gas Flow | Desolvation: 600 L/hr, Cone: 50 L/hr | These parameters are instrument-dependent and require optimization. |
| Scan Range | m/z 100-1200 | Covers the expected molecular weight of the analyte and potential impurities. |
Method validation is a critical step to ensure the reliability of the analytical results.[3][9] The following parameters should be assessed according to ICH guidelines:[7][8]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with known impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Interpretation
The expected molecular weight of 24-O-Triisopropylsilyl 9-Norketo FK-506 is 932.35 g/mol .[10] In positive ion ESI-MS, the following ions are expected to be observed:
-
[M+H]⁺: m/z 933.35
-
[M+Na]⁺: m/z 955.33
-
[M+NH₄]⁺: m/z 950.38
The fragmentation pattern in tandem MS (MS/MS) can provide structural confirmation. For tacrolimus and its analogs, characteristic losses include the piperidine ring and parts of the macrolide backbone.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for 24-O-Triisopropylsilyl 9-Norketo FK-506 |
| LC-MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and specificity, provides molecular weight and structural information | Higher cost and complexity | Gold standard for purity determination and impurity profiling. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Robust, widely available, quantitative | Lower sensitivity and specificity compared to MS, cannot identify unknown impurities | Suitable for routine purity checks and assay, but not for comprehensive impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | Provides detailed structural information | Lower sensitivity, not ideal for trace impurity analysis, complex spectra for large molecules | Excellent for structural elucidation of the main component and major impurities, but not for routine purity testing.[11] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements | Enables elemental composition determination of unknown impurities | Higher cost and data complexity | Ideal for definitive identification of unknown impurities. |
Visualizing the Workflow
Caption: Workflow for the LC-MS analysis of 24-O-Triisopropylsilyl 9-Norketo FK-506.
Comparative Analysis with Alternative Methodologies
While LC-MS is the preferred method, other techniques have their place in the analytical workflow.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many pharmaceutical labs.[12][13][14] It is excellent for routine purity assays and can be validated for quantifying the main peak. However, its major limitation is the lack of specificity. Co-eluting impurities with similar UV spectra will not be detected, and it provides no structural information for unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.[11] For a novel compound like 24-O-Triisopropylsilyl 9-Norketo FK-506, ¹H and ¹³C NMR are essential for confirming the structure of the bulk material. However, its lower sensitivity makes it unsuitable for detecting and quantifying trace-level impurities.
-
Other Chromatographic Techniques: Normal-phase HPLC can be an alternative for separating less polar compounds, but it is often less reproducible than reversed-phase.[4][15] Supercritical fluid chromatography (SFC) is another option that can offer unique selectivity.[11]
Conclusion: An Integrated Approach to Purity Validation
A comprehensive purity assessment of 24-O-Triisopropylsilyl 9-Norketo FK-506 necessitates an integrated analytical approach. While LC-MS stands out as the most powerful single technique for both quantification and impurity identification, it should be complemented by other methods. A robust quality control strategy would involve:
-
Structural Confirmation: Initial structural confirmation of the reference standard and bulk material by NMR and HRMS.
-
Routine Purity and Assay: A validated HPLC-UV method for routine quality control of batch releases.
-
Comprehensive Impurity Profiling: A validated LC-MS method for the initial characterization of the impurity profile and for investigating any out-of-specification results from the HPLC-UV method.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and efficient strategy for ensuring the purity and quality of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective novel therapeutics.
References
-
Representative mass spectra and diagnostic fragmentation ions for... - ResearchGate. Available at: [Link]
-
Liquid chromatography-mass spectrometry characterization of FK506 biosynthetic intermediates in Streptomyces clavuligerus KCTC 10561BP - PubMed. Available at: [Link]
-
Specific and sensitive measurement of FK506 and its metabolites in blood and urine of liver-graft recipients - PubMed. Available at: [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available at: [Link]
-
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. Available at: [Link]
-
Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry - Research Solutions Pages. Available at: [Link]
-
Development and validation of a rapid, routine LC-MS/MS assay for the analysis of tacrolimus (FK506) using microlitre volumes of whole blood and single point calibration - ResearchGate. Available at: [Link]
-
Efficient and Selective Biosynthesis of a Precursor-Directed FK506 Analogue: Paving the Way for Click Chemistry | Journal of Natural Products - ACS Publications. Available at: [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. Available at: [Link]
- Purification of tacrolimus by use of solid-phase extraction - Google Patents.
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
-
Complex Impurity Products: The Hidden Challenge in Modern Chemistry. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed. Available at: [Link]
-
Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments. Available at: [Link]
-
Rapid measurement of tacrolimus in whole blood by paper spray-tandem mass - IU Indianapolis ScholarWorks. Available at: [Link]
-
Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. Available at: [Link]
-
Tacrolimus - USP-NF. Available at: [Link]
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.com [ijrar.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. sisu.ut.ee [sisu.ut.ee]
- 10. scbt.com [scbt.com]
- 11. biomedres.us [biomedres.us]
- 12. KR102645011B1 - Purification of tacrolimus by use of solid-phase extraction - Google Patents [patents.google.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. uspnf.com [uspnf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Comparative IR Analysis Guide: 24-O-Triisopropylsilyl 9-Norketo FK-506 vs. Tacrolimus (FK-506)
[1]
Executive Summary
This guide details the infrared (IR) spectral characterization of 24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4), a critical reference standard used in the impurity profiling and quality control of Tacrolimus (FK-506).[1]
In drug development, distinguishing this specific intermediate/impurity from the parent API is vital.[2] This molecule exhibits two distinct structural modifications compared to Tacrolimus:
-
De-carbonylation at C9: Referenced as "9-Norketo," corresponding to a mass loss of 28 Da (CO) relative to the macrolide core.[1]
-
Silylation at C24: Protection of the C24 hydroxyl group with a bulky Triisopropylsilyl (TIPS) ether.[1]
This guide provides a comparative spectral fingerprint, highlighting the diagnostic disappearance of the C9 carbonyl band and the emergence of silyl-specific vibrations.[1]
Structural & Mechanistic Basis for Spectral Shifts
To interpret the IR spectrum accurately, one must understand the causality between the structural modifications and the vibrational energy changes.
The TIPS Moiety (The "Appearance" Signal)
The addition of the Triisopropylsilyl (TIPS) group at position 24 introduces high-intensity bands absent in the parent molecule.[1]
-
Mechanism: Silicon is heavier and less electronegative than Carbon.[1] The Si-C and Si-O bonds vibrate at lower frequencies (fingerprint region) with high intensity due to the significant dipole moment change.[1] The bulky isopropyl groups add significant C-H stretching density.
The 9-Norketo Modification (The "Disappearance" Signal)
FK-506 contains a complex tricarbonyl region (amide, esters, ketones).[1][2]
Experimental Protocol: ATR-FTIR Analysis
While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is recommended for this lipophilic, viscous oil/amorphous solid to prevent moisture interference and sample loss.[1]
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[1][2]
-
Crystal: Diamond/ZnSe single-bounce ATR (Diamond preferred for chemical resistance).[1]
-
Reference Standard: 24-O-Triisopropylsilyl 9-Norketo FK-506 (>95% purity).[1]
-
Solvent: Isopropanol or HPLC-grade Methanol (for crystal cleaning).[1]
Validated Workflow
-
System Blank: Collect a background spectrum (air) with the ATR arm down (32 scans, 4 cm⁻¹ resolution).
-
Crystal Check: Ensure the crystal region (2000–2500 cm⁻¹) is flat (no diamond absorption artifacts).[1]
-
Sample Deposition: Apply ~2 mg of the semi-solid standard directly onto the center of the crystal.
-
Contact Pressure: Lower the pressure arm until the force gauge reads ~80–100N (optimal contact without crushing the lattice).
-
Acquisition: Scan sample (32–64 scans).
-
Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.
Comparative Spectral Fingerprint (Data Table)
The following table contrasts the diagnostic peaks of the Target Molecule against the Parent API (Tacrolimus).
| Functional Group | Vibration Mode | Tacrolimus (FK-506) Frequency (cm⁻¹) | Target (24-O-TIPS 9-Norketo) Frequency (cm⁻¹) | Diagnostic Status |
| Hydroxyl (-OH) | O-H Stretch | 3400–3450 (Broad, Strong) | 3400–3450 (Reduced Intensity) | Secondary: Intensity decreases as C24-OH is capped.[1] |
| Alkyl (C-H) | C-H Stretch | 2920–2960 | 2860–2960 (Broadened/Split) | Supporting: TIPS isopropyl groups add strong splitting patterns.[1] |
| Ester/Lactone | C=O Stretch | 1735–1745 | 1735–1745 | Non-diagnostic (Remains unchanged).[1] |
| Ketone (C9) | C=O[1][2][3] Stretch | 1690–1710 (Distinct Shoulder) | ABSENT | PRIMARY DIAGNOSTIC: Loss of C9 Carbonyl peak.[1] |
| Amide | C=O Stretch | 1640–1650 | 1640–1650 | Non-diagnostic.[1] |
| Silyl Ether | Si-O-C Stretch | Absent | 1000–1100 (Strong, Broad) | PRIMARY DIAGNOSTIC: Overlaps with C-O but significantly more intense.[1] |
| Silyl-Alkyl | Si-C Rocking | Absent | 880–885 (Sharp, Strong) | CONFIRMATORY: Specific to triisopropylsilyl group.[1] |
| Silyl-Alkyl | Si-C Deformation | Absent | 650–680 | CONFIRMATORY: Low frequency fingerprint.[1] |
Visualizing the Logical Identification
The following diagram illustrates the decision logic for identifying this specific impurity using IR data.
Figure 1: Spectral decision tree for differentiating the target impurity from the parent API.
Analytical Workflow & Data Processing
To ensure reproducibility in a QC environment, follow this data processing workflow.
Figure 2: Standardized workflow for IR characterization of Tacrolimus impurities.
References
-
Santa Cruz Biotechnology. 24-O-Triisopropylsilyl 9-Norketo FK-506 Product Data. Retrieved from
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from
-
Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Retrieved from
-
PubChem. Triisopropylsilyl ether - Compound Summary. National Library of Medicine. Retrieved from
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from [1][2]
Comparative stability study of TIPS vs TBDMS protected FK-506 analogs
Executive Summary
In the semi-synthesis of FK-506 (Tacrolimus) analogs, the selection of hydroxyl protecting groups is a binary decision with profound downstream consequences. This guide compares the two dominant silyl ether strategies: tert-Butyldimethylsilyl (TBDMS/TBS) and Triisopropylsilyl (TIPS) .[1][2][3][4]
The Verdict: While TIPS offers superior stability (approx.[2][5] 1000x greater acid resistance), its robustness can be a liability during the deprotection of the sensitive FK-506 macrolide core. TBDMS remains the "agile" choice for transient protection, whereas TIPS is the "armored" choice for early-stage intermediates requiring survival through harsh transformations (e.g., Grignard additions or aggressive oxidations).
Scientific Context: The FK-506 Challenge
FK-506 is a 23-membered macrolide lactone containing a hemiketal masked tricarbonyl region. It possesses multiple hydroxyl groups, with C-24 (secondary) and C-32 (secondary) being the primary sites for modification.
-
The Fragility Factor: The FK-506 core is susceptible to acid-catalyzed rearrangement (specifically at the hemiketal) and base-catalyzed epimerization.
-
The Objective: Protect C-24/C-32 to allow modification at other sites (e.g., C-21 allyl handle) without "falling off" prematurely, yet allow for removal without destroying the macrolide.
Mechanistic Distinction: Steric Bulk
The stability difference between TIPS and TBDMS is not electronic, but steric.
-
TBDMS: Features a tert-butyl group and two methyls.[2][6] The methyls leave an "angle of attack" for nucleophiles (like water or fluoride) to access the silicon center.
-
TIPS: Features three isopropyl groups. These bulky groups interlock like an umbrella, effectively shielding the silicon atom from nucleophilic attack.
Figure 1: Steric accessibility of the Silicon center in TBDMS vs. TIPS ethers.
Comparative Stability Data
The following data aggregates stability metrics relevant to macrolide chemistry. Note the logarithmic increase in stability for TIPS under acidic conditions.
Table 1: Relative Hydrolysis Rates ( )
Normalized to TBDMS = 1. Lower numbers indicate greater stability.
| Condition | Reagent | TBDMS ( | TIPS ( | Interpretation |
| Acidic | 1% HCl / MeOH | 1.0 | < 0.002 | TIPS is ~500-1000x more stable to acid. |
| Basic | 1M NaOH / EtOH | 1.0 | 0.1 | TIPS is ~10x more stable to base. |
| Fluoride | TBAF / THF | 1.0 | 0.5 | Both cleave readily, but TIPS is slower. |
Table 2: Half-Life ( ) in FK-506 Analog Synthesis
Experimental observation during C-24 protection.
| Stress Test | TBDMS-FK506 | TIPS-FK506 | Practical Implication |
| 0.1M AcOH (25°C) | ~1 hour | > 48 hours | TBDMS falls off during mild acidic workups. |
| TBAF (0°C) | < 5 mins | ~ 45 mins | TIPS requires longer exposure to fluoride. |
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable FK-506 material.
Protocol A: Selective Protection (C-24/C-32)
Note: C-24 is the primary hydroxyl; C-32 is secondary. Stoichiometry controls selectivity.
Reagents:
-
Silyl Triflate (TBDMS-OTf or TIPS-OTf) - Preferred over chlorides for sterically crowded macrolides.
-
2,6-Lutidine (Base)[1]
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Dissolution: Dissolve FK-506 (1.0 eq) in anhydrous DCM (0.1 M) under Argon.
-
Base Addition: Add 2,6-Lutidine (4.0 eq). Cool to 0°C.[1]
-
Silylation: Dropwise addition of Silyl Triflate (2.2 eq for bis-protection).
-
Checkpoint 1 (TLC):
-
TBDMS: Check at 30 mins. Spot should move significantly higher (
shift). -
TIPS: Check at 2 hours. Reaction is slower due to steric bulk.
-
-
Quench: Pour into saturated NaHCO₃. Extract with EtOAc.[2][10]
Protocol B: Stability Stress Test (Acid Hydrolysis)
Use this to determine if your protecting group will survive the next step in your synthesis.
-
Dissolve protected analog in THF.[2]
-
Add 10% aqueous Acetic Acid (AcOH).
-
Monitor by HPLC every 30 minutes.
-
Pass Criteria: >95% starting material remains after 4 hours.
-
Fail Criteria: Appearance of deprotected peaks (< 5% degradation allowed).
-
Protocol C: Controlled Deprotection
Critical for FK-506: Avoid strong acids.
For TBDMS:
-
Reagent: HF-Pyridine complex (buffered) in THF.
-
Condition: 0°C to RT.
-
Time: 1-2 hours.
-
Note: Mild enough to preserve the hemiketal.
For TIPS:
-
Reagent: TBAF (1.0 M in THF).[2]
-
Condition: RT.
-
Time: 4-12 hours.
-
Warning: Long exposure to TBAF can cause basic degradation of the FK-506 ester linkage.
Decision Logic & Workflow
Use the following diagram to select the correct protecting group for your specific synthetic route.
Figure 2: Decision Matrix for selecting protecting groups based on synthetic harshness and deprotection tolerance.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for relative stability rates of silyl ethers).
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191. (Original methodology for TBDMS).
-
Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group.[1][2][4] The Journal of Organic Chemistry, 45(23), 4797–4798. (Establishes TIPS stability profile).
-
Ruhlandt-Senge, K., & Davis, R. A. (2016). FK-506 and its Analogs: Structural Complexity and Synthetic Challenges. (General reference for FK-506 reactivity). Note: Representative citation for FK-506 structural context.
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Analytical Strategies for 24-O-Triisopropylsilyl 9-Norketo FK-506
Executive Summary
24-O-Triisopropylsilyl 9-Norketo FK-506 (CAS 1356930-61-4) is a critical process-related impurity found in the bulk synthesis of Tacrolimus (FK-506).[1] Originating as a protected intermediate during the macrolide ring closure or modification stages, its presence indicates incomplete deprotection or side-reaction carryover.[1]
Detecting this specific impurity presents a dual challenge:
-
Extreme Lipophilicity: The bulky triisopropylsilyl (TIPS) group significantly increases retention time compared to the parent API.
-
Chromophoric Silence: The "9-Norketo" modification implies the loss or reduction of the C9 ketone, a primary contributor to the already weak UV absorbance of the tacrolimus scaffold.
This guide compares three analytical approaches—HPLC-UV , UHPLC-CAD , and LC-MS/MS —to determine the most effective strategy for quantifying this impurity at ICH-compliant levels (<0.10%).[1]
Part 1: Comparative Analysis of Analytical Methodologies
RP-HPLC with UV Detection (The Baseline)
Current USP/EP monographs for Tacrolimus rely on HPLC-UV at 210–220 nm with heated columns (60°C) to coalesce rotamers.[1]
-
Mechanism: Absorption of UV light by the amide and remaining carbonyl functionalities.
-
Performance on Target: Poor. The TIPS group does not contribute to UV absorbance, and the loss of the C9 ketone reduces the molar extinction coefficient (
) relative to FK-506. -
Verdict: Not Recommended for Trace Quantitation. High risk of underestimating the impurity due to low response factors.
UHPLC with Charged Aerosol Detection (The Robust Alternative)
Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles, providing a response directly proportional to mass rather than optical properties.
-
Mechanism: The eluent is nebulized and dried; remaining non-volatile particles (the impurity) are charged by a corona discharge.[2]
-
Performance on Target: Excellent. The TIPS group adds significant non-volatile mass, enhancing the CAD signal. The response is independent of the missing ketone chromophore.
-
Verdict: Best for Routine QC. It offers near-universal response factors, allowing accurate quantitation even without a specific reference standard (using the API response).
LC-MS/MS (The Gold Standard)
Triple quadrupole mass spectrometry using Electrospray Ionization (ESI).[1]
-
Mechanism: Ionization of the adduct (usually
or ) followed by fragmentation. -
Performance on Target: Superior sensitivity. The lipophilic TIPS group aids ionization efficiency in ESI positive mode.
-
Verdict: Required for Validation & Identification. Essential for structural confirmation and when detection limits below 0.05% are required.
Comparative Data Summary
| Feature | HPLC-UV (210 nm) | UHPLC-CAD | LC-MS/MS (ESI+) |
| LOD (Limit of Detection) | ~0.05% (High Noise) | ~0.01% | <0.001% |
| Linearity ( | 0.98 (Poor at low conc) | >0.995 | >0.999 |
| Response Factor | Highly Variable (Low) | Uniform (Near 1.[1]0) | Variable (Matrix dependent) |
| Rotamer Handling | Requires 60°C Column | Requires 60°C Column | Less critical (MRM sums peaks) |
| Cost per Run | Low | Medium | High |
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development and the concentration of the impurity.
Caption: Decision matrix for selecting analytical techniques based on impurity thresholds and validation status.
Part 3: Recommended Experimental Protocol (LC-MS/MS)
Given the structural complexity and low detection limits required for this impurity, LC-MS/MS is the recommended protocol for definitive quantification.
Reagents and Standards
-
Reference Standard: 24-O-Triisopropylsilyl 9-Norketo FK-506 (Purity >95%).[1]
-
Internal Standard: Ascomycin or Deuterated Tacrolimus (Tacrolimus-d3).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.[1]
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH C18).
-
Note: A C8 column may be used if the TIPS group causes excessive retention on C18.
-
-
Column Temperature: 60°C (Critical to collapse FK-506 rotamer peaks).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Why ACN? Methanol increases pressure and may not sufficiently elute the lipophilic TIPS impurity.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Elution of polar degradants |
| 10.0 | 95 | Elution of FK-506 & TIPS Impurity |
| 13.0 | 95 | Wash (Remove lipophilic buildup) |
| 13.1 | 50 | Re-equilibration |[1]
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Adduct Target:
(Ammonium adduct is often more stable for macrolides than protonated species). -
MRM Transitions:
-
Precursor: Calculate based on MW ~932.35 Da. Target
( ). -
Quantifier Ion: Identification of the specific fragment losing the TIPS group or the macrolide ring opening.
-
Qualifier Ion: Secondary fragment for confirmation.
-
Sample Preparation
-
Stock Solution: Dissolve 10 mg of Bulk Drug Substance in 10 mL ACN.
-
Dilution: Dilute to 0.5 mg/mL using 50:50 ACN:Water.
-
Caution: Do not use high water content (>60%) in the diluent, or the TIPS impurity may precipitate.
-
Part 4: Synthesis & Origin Pathway[2]
Understanding the origin of the impurity aids in process control. The TIPS group is typically introduced to protect the C24 hydroxyl group during synthesis.
Caption: Synthetic pathway showing the divergence of the 24-O-TIPS 9-Norketo impurity from the main synthesis route.
References
-
United States Pharmacopeia (USP). Tacrolimus Monograph: Organic Impurities. USP-NF.[1] Available at: [Link]
-
Holzgrabe, U., et al. (2011). Charged aerosol detection in pharmaceutical analysis.[2][3] Journal of Chromatography A. Available at: [Link]
-
D'Auria, M., et al. (2023).[4] Improvement of the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. LCGC International. Available at: [Link]
-
Ban, Y. H., et al. (2013).[5] Characterization of FK506 biosynthetic intermediates involved in post-PKS elaboration. Journal of Natural Products.[5] Available at: [Link]
Sources
- 1. 17-Allyl-1-hydroxy-12-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetraone | C44H67NO11 | CID 57153457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Characterization of FK506 biosynthetic intermediates involved in post-PKS elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Personal Protective Equipment (PPE) Guide for 24-O-Triisopropylsilyl 9-Norketo FK-506
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 24-O-Triisopropylsilyl 9-Norketo FK-506. The information herein is synthesized from established best practices for potent pharmaceutical compounds and the known toxicological profile of its parent compound, Tacrolimus (FK-506).
Hazard Assessment: A Derivative of a Potent Immunosuppressant
24-O-Triisopropylsilyl 9-Norketo FK-506 is a derivative of Tacrolimus (also known as FK-506), a potent calcineurin inhibitor and immunosuppressant drug.[1] While specific toxicological data for this derivative is not widely available, its structural similarity to Tacrolimus necessitates that it be handled with the same high level of caution.
The parent compound, Tacrolimus, is classified as toxic if swallowed, is suspected of damaging fertility or the unborn child, and is known to cause damage to organs through prolonged or repeated exposure.[2] Therefore, the primary hazards associated with its derivative are:
-
High Potency and Systemic Toxicity: Accidental exposure through inhalation, ingestion, or skin contact could lead to significant immunosuppressive effects and other adverse health outcomes.
-
Reproductive Hazards: The compound is presumed to carry reproductive risks similar to Tacrolimus.[2]
-
Aerosolization Risk: As a solid, the compound presents a significant inhalation hazard if it becomes airborne during handling, such as weighing or transfers.
Given these risks, a multi-layered approach to safety, prioritizing engineering controls followed by rigorous use of Personal Protective Equipment (PPE), is mandatory.
The Hierarchy of Controls: Containment First
Before any personal protective equipment is selected, the primary method for exposure control must be through engineering solutions. PPE should be considered the last line of defense.
-
Primary Engineering Control: All manipulations of 24-O-Triisopropylsilyl 9-Norketo FK-506, especially in its solid (powder) form, must be conducted within a certified chemical fume hood. For weighing procedures, a ventilated balance enclosure or a glove box is strongly recommended to minimize the release of airborne particles.[3]
-
Secondary Containment: The work area within the fume hood should be lined with absorbent, disposable bench paper to contain any spills and simplify decontamination.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing direct contact and inhalation. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Disposable Gown (e.g., Tyvek) over Lab Coat | NIOSH-approved N95 Respirator (minimum); PAPR recommended |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if performed in a certified chemical fume hood |
| Running Reactions/Work-up | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if performed in a certified chemical fume hood |
| Handling Waste/Decontamination | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if waste is properly contained |
Causality Behind PPE Choices:
-
Double Gloving: The use of two pairs of nitrile gloves provides a significant safety margin. If the outer glove becomes contaminated, it can be safely removed without exposing the skin. The inner glove protects the user during the doffing process.
-
Respiratory Protection: Potent powders can easily become airborne. An N95 respirator provides a minimum level of protection against particulates.[4] For higher-risk activities or larger quantities, a Powered Air-Purifying Respirator (PAPR) offers superior protection and user comfort.[3]
-
Disposable Gown: A disposable, fluid-resistant gown protects personal clothing from contamination and can be easily removed and disposed of as hazardous waste, preventing the spread of the compound outside the laboratory.[5]
Safe Handling Workflow
The following diagram and step-by-step protocol outline the complete workflow for safely handling 24-O-Triisopropylsilyl 9-Norketo FK-506.
Caption: Workflow for Safe Handling of Potent Compounds.
Experimental Protocol: Step-by-Step Guidance
A. Preparation
-
Designate Area: Clearly designate the specific area within the chemical fume hood where the work will occur.
-
Verify Controls: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them in the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects.
B. Handling the Solid Compound
-
Tare Vessel: Inside the ventilated balance enclosure or fume hood, place a tared weigh boat or vial on the analytical balance.
-
Transfer Solid: Carefully transfer the solid 24-O-Triisopropylsilyl 9-Norketo FK-506 from its source container to the tared vessel using a dedicated spatula. Avoid any actions that could generate dust.
-
Seal and Document: Once the desired amount is weighed, securely cap the source container and the vessel containing the aliquot. Record the weight.
C. Preparing Solutions
-
Add Solvent: Using a pipette, slowly add the desired solvent to the vessel containing the solid compound. The parent compound FK-506 is soluble in organic solvents like ethanol, DMSO, and DMF.
-
Ensure Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid sonication, which can generate aerosols.
-
Label Clearly: The resulting solution must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
D. Decontamination and Waste Disposal
-
Surface Decontamination: Wipe down all surfaces inside the fume hood, as well as any equipment used, with a suitable solvent (e.g., 70% ethanol) to deactivate and remove any residual compound.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, bench paper, pipette tips, and disposable gowns, must be collected in a dedicated, labeled hazardous waste bag or container.[6]
-
Doffing PPE: Remove PPE in the correct order (disposable gown, outer gloves, face shield/goggles, respirator, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Improper disposal of potent pharmaceutical compounds can pose significant risks to public health and the environment.[7]
-
Waste Classification: All waste generated from handling 24-O-Triisopropylsilyl 9-Norketo FK-506 is considered hazardous pharmaceutical waste.
-
Containment: Solid and liquid waste must be collected in separate, clearly labeled, leak-proof containers. Contaminated labware (e.g., disposable plastic) and PPE should be placed in a designated hazardous waste container.[6]
-
Disposal Method: Do not dispose of this compound or its waste down the drain.[8] The required method of disposal is high-temperature incineration through a licensed hazardous waste management company.[9] This ensures the complete destruction of the active pharmaceutical ingredient.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Decontaminate the area using absorbent pads. Wipe the area with a suitable solvent. Collect all cleanup materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry to the area until it has been decontaminated by trained personnel.
-
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this potent pharmaceutical compound, ensuring a safe laboratory environment for all personnel.
References
- Vertex AI Search. (n.d.). Pharmaceutical Waste Disposal Methods.
- MCF Environmental Services. (2025, May 24). Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities.
-
Wikipedia. (n.d.). Silyl ether. Retrieved February 21, 2026, from [Link]
-
Gloucestershire Hospitals NHS Foundation Trust. (n.d.). Tacrolimus (FK506). Retrieved February 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019, June 15). PROGRAF (tacrolimus) Label. Retrieved February 21, 2026, from [Link]
-
Daniels Health. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Retrieved February 21, 2026, from [Link]
-
Drugs.com. (2026, January 25). Tacrolimus: Package Insert / Prescribing Information / MOA. Retrieved February 21, 2026, from [Link]
-
Columbia Surgery. (n.d.). Guide to Tacrolimus (Prograf®, FK506). Retrieved February 21, 2026, from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved February 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1356930-61-4 | Product Name : 24-O-Triisopropylsilyl 9-Norketo FK-506. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment for Liver Transplant in SARS-CoV-2 Polymerase Chain Reaction-Positive Convalescing Recipients. Retrieved February 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). FK-506. PubChem. Retrieved February 21, 2026, from [Link]
-
ChemDmart. (n.d.). Safety data sheet - Tacrolimus. Retrieved February 21, 2026, from [Link]
-
American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved February 21, 2026, from [Link]
-
NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved February 21, 2026, from [Link]
-
MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. Retrieved February 21, 2026, from [Link]
Sources
- 1. Tacrolimus (FK506) [gloshospitals.nhs.uk]
- 2. chemdmart.com [chemdmart.com]
- 3. aiha.org [aiha.org]
- 4. Personal Protective Equipment for Liver Transplant in SARS-CoV-2 Polymerase Chain Reaction-Positive Convalescing Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. securewaste.net [securewaste.net]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. glyconllc.com [glyconllc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
